CONALBUMIN
Descripción
Propiedades
Número CAS |
1391-06-6 |
|---|---|
Fórmula molecular |
C7H8N4 |
Origen del producto |
United States |
Foundational & Exploratory
Conalbumin Gene Expression and Regulation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Conalbumin, also known as ovotransferrin, is a glycoprotein that constitutes approximately 13% of the egg white albumen.[1] As a member of the transferrin family, its primary function involves iron transport, which is crucial for the developing embryo.[1] Beyond this, it possesses significant antibacterial, antioxidant, and immunomodulatory properties, largely due to its ability to sequester iron, making it unavailable for microbial growth.[1] The regulation of the this compound gene is a classic model for studying gene expression in eukaryotes, particularly in the context of steroid hormone action. This guide provides an in-depth overview of the molecular mechanisms governing this compound gene expression, the signaling pathways involved, and the experimental methodologies used for its study.
The this compound Gene: Promoter Architecture and Key Regulatory Elements
The expression of the this compound gene is meticulously controlled at the transcriptional level. This control is orchestrated by specific DNA sequences within its promoter region that serve as binding sites for transcription factors and the basal transcription machinery.
-
TATA Box: A critical sequence for the initiation of transcription is the T-A-T-A box homology sequence. A single-point mutation (a T-to-G transversion) in this element has been shown to drastically decrease the specific in vitro transcription of the this compound gene, highlighting its essential role as a core promoter element for the precise initiation of transcription.[2][3][4]
-
Steroid Hormone Response Elements: The this compound gene promoter contains response elements that bind to steroid hormone receptor complexes. These elements are crucial for mediating the response to hormones like estrogen, progesterone, and glucocorticoids.[5][6] The interaction of these activated receptors with their cognate DNA sequences is a primary mechanism for inducing gene transcription.
-
Upstream Promoter Elements: Like the well-studied ovalbumin gene, the this compound gene's regulation involves complex interactions at upstream promoter regions. The Chicken Ovalbumin Upstream Promoter-Transcription Factors (COUP-TFs), members of the nuclear receptor superfamily, are known to bind to AGGTCA direct repeats and can act as regulators.[7][8][9] These factors can compete with other nuclear receptors for binding to common response elements, thereby modulating the transcriptional output.[9]
A logical diagram of the key elements in the this compound gene promoter is presented below.
Hormonal Regulation of this compound Gene Expression
The expression of the this compound gene in the chick oviduct is a well-established model for steroid hormone-regulated gene transcription.[6][10] The primary regulators include estrogens, glucocorticoids, and progestins.
Estrogen-Mediated Regulation
Estrogen is a potent inducer of this compound gene expression.[11] Following administration of estrogen (such as estradiol or diethylstilbestrol) to chickens, the rate of this compound gene transcription increases significantly.[6][11] The mechanism involves the binding of estrogen to its nuclear receptor, which then binds to estrogen response elements (EREs) in the gene's promoter region, stimulating transcription.[5] Studies have shown that this compound gene transcription is directly proportional to the levels of nuclear estrogen receptors.[5]
Glucocorticoid and Progestin Effects
Glucocorticoids, such as dexamethasone, have also been shown to increase the synthesis of this compound.[12] Progesterone, however, can have more complex effects. When administered to estrogen-stimulated chicks, progesterone can transiently inhibit this compound mRNA accumulation and transcription.[5] Interestingly, the simultaneous administration of dexamethasone and progesterone can result in an additive effect on the rate of this compound gene transcription, suggesting that glucocorticoids may act through a mechanism distinct from that of sex steroids.[12]
Quantitative Analysis of Hormonal Induction
Several studies have quantified the changes in this compound gene expression in response to hormonal stimulation. The data below summarizes key findings.
| Hormone/Treatment | Experimental System | Fold Increase in Transcription/mRNA | Time to Max Rate | Reference |
| Estrogen | Isolated chick oviduct nuclei | 2.5-fold increase in RNA synthesis | 2 hours | [11] |
| Estradiol, Corticosterone, Insulin | Primary chicken oviduct cell culture | mRNA increase from ~120 to 4300 molecules/cell | 52 hours | [13] |
| Dexamethasone + Progesterone | Estradiol-primed chicks | Additive effect on transcription rate | Not specified | [12] |
| Progesterone (in estrogen-stimulated chicks) | Estrogen-stimulated chicks | Transient inhibition | Not specified | [5] |
Signaling Pathways in this compound Gene Regulation
The regulation of this compound gene expression is primarily driven by nuclear receptor signaling pathways. Steroid hormones, being lipophilic, can diffuse across the cell membrane and bind to their respective intracellular receptors.
This hormone-receptor complex then translocates to the nucleus, where it functions as a transcription factor, binding to specific hormone response elements (HREs) on the DNA. This binding event recruits co-activator proteins and the general transcription machinery, including RNA polymerase II, to the promoter, thereby initiating gene transcription.
The generalized signaling pathway for steroid hormone-induced this compound gene expression is depicted below.
Key Experimental Methodologies
The study of this compound gene expression has employed a variety of molecular biology techniques. Detailed protocols for key experiments are provided below.
Nuclear Run-On Transcription Assay
This assay measures the rate of transcription of a specific gene in isolated nuclei. It provides a snapshot of the transcriptional activity at the time of nucleus isolation.
Protocol:
-
Nuclei Isolation: Isolate nuclei from chick oviduct tissue that has been subjected to hormonal stimulation (e.g., estrogen-treated vs. control).
-
In Vitro Transcription: Incubate the isolated nuclei in a reaction buffer containing radiolabeled nucleotides (e.g., [α-³²P]UTP) and unlabeled ATP, CTP, and GTP. Endogenous RNA polymerases that were actively transcribing at the time of isolation will extend the nascent RNA chains, incorporating the radiolabel.
-
RNA Purification: Isolate and purify the newly synthesized, radiolabeled RNA.
-
Hybridization: Hybridize the labeled RNA to filter-immobilized, single-stranded DNA probes specific for the this compound gene. A control probe (e.g., for a housekeeping gene) should be included.
-
Quantification: After washing away non-specifically bound RNA, quantify the radioactivity bound to each DNA probe using autoradiography or phosphorimaging. The signal intensity is proportional to the transcription rate of the gene.
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is a highly sensitive method used to quantify mRNA levels. It allows for the precise measurement of changes in this compound gene expression following various treatments.
Protocol:
-
RNA Extraction: Extract total RNA from oviduct cells or tissues from different experimental groups (e.g., hormone-treated vs. untreated). Ensure RNA quality and integrity using spectrophotometry and gel electrophoresis.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and either oligo(dT) primers, random primers, or gene-specific primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. The reaction includes specific primers for the this compound gene and a fluorescent dye (e.g., SYBR Green) or a fluorescently-labeled probe that reports the amount of amplified product in real-time.
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. Normalize the this compound gene expression to an internal control or housekeeping gene (e.g., GAPDH, β-actin) that is stably expressed across the experimental conditions. Calculate the relative fold change in expression using a method such as the ΔΔCt method.
Reporter Gene Assay
This technique is used to study the activity of the this compound promoter and identify specific regulatory elements.
Protocol:
-
Construct Preparation: Clone the this compound gene promoter, or fragments of it, into a reporter plasmid upstream of a reporter gene (e.g., luciferase or green fluorescent protein - GFP). Create various constructs, including mutations or deletions of putative regulatory elements (e.g., the TATA box or HREs).
-
Cell Transfection: Introduce the reporter constructs into a suitable cell line (e.g., primary chicken oviduct cells).
-
Cell Treatment: Treat the transfected cells with potential inducers or repressors (e.g., different steroid hormones at various concentrations). Include appropriate controls (e.g., vehicle-only treatment, empty vector transfection).
-
Assay Performance: After an appropriate incubation period, lyse the cells and measure the activity of the reporter protein. For luciferase, this involves adding a substrate (luciferin) and measuring the emitted light with a luminometer. For GFP, measure fluorescence.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Compare the reporter activity across different constructs and treatment conditions to map functional regulatory elements.
Conclusion
The this compound gene serves as an exemplary model for understanding the principles of eukaryotic gene regulation. Its expression is tightly controlled by a combination of cis-acting DNA elements within its promoter and trans-acting protein factors, most notably steroid hormone receptors. The induction by estrogens and glucocorticoids, coupled with the modulatory effects of progestins, illustrates a complex interplay of signaling pathways that converge to fine-tune transcriptional output. The methodologies detailed herein provide a robust toolkit for researchers to further dissect these regulatory networks, offering valuable insights for fields ranging from developmental biology to the development of novel therapeutics targeting hormone-dependent gene expression.
References
- 1. Ovotransferrin - Wikipedia [en.wikipedia.org]
- 2. Specific in vitro transcription of this compound gene is drastically decreased by single-point mutation in T-A-T-A box homology sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific in vitro transcription of this compound gene is drastically decreased by single-point mutation in T-A-T-A box homology sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steroid hormone regulation of ovalbumin and this compound gene transcription. A model based upon multiple regulatory sites and intermediary proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional regulation of the ovalbumin and this compound genes by steroid hormones in chick oviduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and characterization of chicken ovalbumin gene upstream promoter transcription factor from homologous oviduct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chicken ovalbumin upstream promoter-transcription factor - Wikipedia [en.wikipedia.org]
- 9. Chicken ovalbumin upstream promoter-transcription factors and their regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 11. Transcription of the chicken ovalbumin and this compound gene during early secondary induction with estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of progesterone and tamoxifen on glucocorticosteroid-induced egg-white protein synthesis in the chick oviduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chicken egg white genes: multihormonal regulation in a primary cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of Conalbumin in Egg White: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conalbumin, also known as ovotransferrin, is a prominent glycoprotein found in egg white, constituting approximately 13% of the total protein content. As a member of the transferrin family of proteins, its primary and most well-understood function is iron binding. This ability to sequester iron is central to many of its biological activities, which collectively contribute to the protective environment of the egg, shielding the embryo from microbial invasion and oxidative stress. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and potential therapeutic applications.
Biochemical Properties and Structure
This compound is a monomeric glycoprotein with a molecular weight of approximately 76-78 kDa, composed of around 700 amino acids. The protein is folded into two distinct lobes, an N-terminal and a C-terminal lobe, each capable of binding one ferric iron (Fe³⁺) ion. This iron-binding capacity is pH-dependent, with optimal binding occurring at a pH of 7.0 or above. The structure of this compound is stabilized by fifteen disulfide bonds, contributing to its stability.
Core Functions of this compound
The biological activities of this compound are diverse and extend beyond simple iron transport. Its key roles include antimicrobial, antioxidant, and immunomodulatory functions, making it a protein of significant interest for scientific and pharmaceutical research.
Antimicrobial Activity
The most recognized function of this compound is its ability to inhibit the growth of a wide range of microorganisms, including bacteria and fungi. This antimicrobial action is primarily attributed to its high affinity for iron, an essential nutrient for microbial growth and proliferation.
Mechanism of Antimicrobial Action:
-
Iron Sequestration: By binding to and sequestering ferric iron, this compound creates an iron-deficient environment, effectively starving microorganisms and preventing their growth. This bacteriostatic effect is a key component of the egg's natural defense system.
-
Bactericidal Effects: Beyond its iron-chelating activity, this compound has been shown to exert a direct bactericidal effect on certain bacteria, such as Bacillus cereus. This effect is not reversed by the addition of iron and is thought to involve direct interaction with and disruption of the bacterial cell membrane.
A workflow for assessing the antimicrobial activity of this compound is presented below.
Antioxidant Properties
This compound exhibits significant antioxidant activity, contributing to the protection of the embryo from oxidative damage. This activity is multifaceted, involving both its iron-binding capacity and the direct scavenging of free radicals.
Mechanisms of Antioxidant Action:
-
Prevention of Fenton Reaction: By sequestering iron, this compound prevents its participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals.
-
Radical Scavenging: this compound and its hydrolysates can directly scavenge various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide anions.
Immunomodulatory Effects
Recent research has highlighted the immunomodulatory potential of this compound, demonstrating its ability to influence the activity of immune cells.
Mechanisms of Immunomodulatory Action:
-
Macrophage Activation: this compound has been shown to activate macrophages, key cells of the innate immune system. This activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as nitric oxide (NO), an important signaling and effector molecule in the immune response.
-
Signaling Pathway Activation: The immunomodulatory effects of this compound on macrophages are mediated, at least in part, through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
The signaling pathway involved in this compound-mediated macrophage activation is depicted below.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biochemical and biological activities of this compound.
Table 1: Physicochemical and Iron-Binding Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 76-78 kDa | |
| Isoelectric Point (pI) | ~6.0 | |
| Concentration in Egg White | ~13% | |
| Iron Binding Capacity | 2 Fe³⁺ ions per molecule | |
| Iron Binding Affinity (C-lobe) | 1.5 x 10¹⁸ M⁻¹ | |
| Iron Binding Affinity (N-lobe) | 1.5 x 10¹⁴ M⁻¹ |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Activity | Reference(s) |
| Pseudomonas sp. | Sensitive | |
| Escherichia coli | Sensitive | |
| Streptococcus mutans | Sensitive | |
| Staphylococcus aureus | Resistant | |
| Proteus sp. | Resistant | |
| Klebsiella sp. | Resistant | |
| Bacillus cereus | Bactericidal (6.1 ± 0.2 log CFU/ml reduction) |
Table 3: Antioxidant Activity of this compound
| Assay | Result | Reference(s) |
| DPPH Radical Scavenging | ~60% at 1 mg/mL | |
| Oxygen Radical Absorbance Capacity (ORAC) | 0.2 µM Trolox equivalents (TE) | |
| Superoxide Anion Scavenging (Hydrolysates) | 3.2 to 13.5 times higher than native this compound |
Table 4: Immunomodulatory Effects of this compound on Macrophages
| Parameter | Effect (at 2 mg/mL) | Reference(s) |
| Nitric Oxide (NO) Production | Stimulated up to 31.9 ± 3.5 µM | |
| TNF-α mRNA Expression | 22.2-fold increase | |
| IL-1β mRNA Expression | 37.91-fold increase | |
| IL-6 mRNA Expression | 6.17-fold increase |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Protocol 1: Purification of this compound from Egg White by Ion-Exchange Chromatography
Objective: To isolate this compound from other egg white proteins.
Materials:
-
Fresh chicken eggs
-
Distilled water
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
NaCl for gradient elution
-
DEAE-Sepharose or similar anion-exchange resin
-
Chromatography column and system
-
Spectrophotometer
Procedure:
-
Preparation of Egg White: Separate egg whites from yolks. Dilute the egg white 1:1 with distilled water and homogenize.
-
Clarification: Centrifuge the diluted egg white at 10,000 x g for 30 minutes at 4°C to remove ovomucin and other insoluble components.
-
Buffer Exchange: Dialyze the supernatant against the starting Tris-HCl buffer overnight at 4°C to equilibrate the pH and ionic strength.
-
Column Equilibration: Pack the chromatography column with the anion-exchange resin and equilibrate with the starting buffer until the pH and conductivity of the eluate are the same as the buffer.
-
Sample Loading: Load the dialyzed egg white supernatant onto the equilibrated column.
-
Washing: Wash the column with the starting buffer to remove unbound proteins (e.g., lysozyme).
-
Elution: Elute the bound proteins using a linear gradient of NaCl (e.g., 0 to 0.5 M) in the starting buffer. This compound will elute at a specific salt concentration.
-
Fraction Collection and Analysis: Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm. Analyze the fractions containing the this compound peak by SDS-PAGE to assess purity.
A logical diagram illustrating the purification process is provided below.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Purified this compound
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve a known weight of purified this compound in the growth medium to create a stock solution of a specific concentration.
-
Prepare Inoculum: Grow the microorganism in the appropriate medium to a specific optical density (e.g., 0.5 McFarland standard for bacteria).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism in medium without this compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: DPPH Radical Scavenging Assay
Objective: To assess the antioxidant activity of this compound by its ability to scavenge the DPPH radical.
Materials:
-
Purified this compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Prepare DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Prepare this compound Samples: Prepare different concentrations of this compound in a suitable buffer.
-
Reaction Mixture: In a test tube or microplate well, mix the this compound sample with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure Absorbance: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.
Conclusion and Future Perspectives
This compound is a remarkable protein with a diverse array of biological functions that are crucial for the protection and development of the avian embryo. Its potent antimicrobial, antioxidant, and immunomodulatory properties also make it a highly attractive candidate for various applications in the food, pharmaceutical, and biotechnology industries. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to further explore and harness the potential of this versatile egg white protein. Future research should focus on elucidating the precise molecular mechanisms underlying its diverse activities, particularly its immunomodulatory effects and direct bactericidal actions. Such investigations will undoubtedly pave the way for the development of novel this compound-based products for human and animal health.
conalbumin as an immunomodulatory agent
An In-depth Technical Guide to Conalbumin as an Immunomodulatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as ovotransferrin, is a monomeric glycoprotein from egg white comprising approximately 12-13% of its total protein content.[1][2] With a molecular weight of about 76-78 kDa and composed of 686 amino acids, this compound is a member of the transferrin family, known for its potent iron-binding capabilities.[3][4] Beyond its primary role in iron transport and antimicrobial activity stemming from iron sequestration, emerging evidence has highlighted its significant immunomodulatory properties.[3][5] this compound exhibits a complex, concentration-dependent regulatory effect on the immune system, demonstrating both immune-enhancing and anti-inflammatory activities. These dual functions are primarily mediated through interactions with Toll-like receptor 4 (TLR4) and subsequent modulation of downstream signaling cascades, including the NF-κB and MAPK pathways.[5][6] This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and key signaling pathways associated with this compound's immunomodulatory functions, positioning it as a promising candidate for novel therapeutic applications.
Core Immunomodulatory Mechanisms
This compound's influence on the immune system is multifaceted, extending beyond its well-documented iron-chelating properties. The primary mechanism involves direct interaction with immune cells, leading to a bidirectional, dose-dependent response.
-
Anti-inflammatory Activity (Low Concentration): At lower concentrations (e.g., 50 μg/mL), this compound has been shown to significantly inhibit the secretion and expression of pro-inflammatory factors in macrophages stimulated with lipopolysaccharide (LPS).[5][6] This suggests a potential therapeutic role in mitigating excessive inflammatory responses.
-
Immune-Enhancing Activity (High Concentration): Conversely, at higher concentrations (e.g., 200 μg/mL), this compound acts as an immune stimulant. It enhances the phagocytic activity of macrophages and promotes the production of pro-inflammatory cytokines and mediators like nitric oxide (NO).[5][6][7] This activity is initiated through the upregulation of the TLR4 gene.[5][6]
Enzymatic hydrolysis of this compound can further refine its immunomodulatory effects. Hydrolysates produced by enzymes like bromelain, pancreatin, and papain have shown improved immune-enhancing activity compared to the native protein.[1] Conversely, pepsin-derived hydrolysates can inhibit dendritic cell maturation, while trypsin-derived hydrolysates promote it.[8]
Quantitative Data Summary
The immunomodulatory effects of this compound and its hydrolysates have been quantified in several key studies, primarily using the murine macrophage cell line RAW 264.7.
| Preparation | Cell Line | Concentration | Effect | Quantitative Measurement | Reference |
| Native this compound (OTF) | RAW 264.7 | 2 mg/mL | ↑ NO Production | 31.9 ± 3.5 μM | [7][9] |
| Native this compound (OTF) | RAW 264.7 | 2 mg/mL | ↑ TNF-α mRNA | 22.20-fold increase vs. control | [7][9] |
| Native this compound (OTF) | RAW 264.7 | 2 mg/mL | ↑ IL-1β mRNA | 37.91-fold increase vs. control | [7][9] |
| Native this compound (OTF) | RAW 264.7 | 2 mg/mL | ↑ IL-6 mRNA | 6.17-fold increase vs. control | [7][9] |
| Native this compound (OVT) | RAW 264.7 (LPS-stimulated) | 50 µg/mL | ↓ Inflammatory Factors | Significant inhibition of secretion/expression | [5][6] |
| Native this compound (OVT) | RAW 264.7 | 200 µg/mL | ↑ Phagocytic Activity | Significant enhancement | [5][6] |
| Pancreatin Hydrolysate (OTH-Pan) | RAW 264.7 | 500 µg/mL | ↑ NO Production | 30.15 ± 3.26 μM | [1] |
| Bromelain Hydrolysate (OTH-Bro) | RAW 264.7 | 500 µg/mL | ↑ NO Production | 24.22 ± 3.63 μM | [1] |
| Papain Hydrolysate (OTH-Pap) | RAW 264.7 | 500 µg/mL | ↑ NO Production | 27.50 ± 2.85 μM | [1] |
| Pancreatin Hydrolysate (OTH-Pan) | RAW 264.7 | 500 µg/mL | ↑ TNF-α Production | 53.46 ± 6.76 ng/mL | [1][10] |
| Bromelain Hydrolysate (OTH-Bro) | RAW 264.7 | 500 µg/mL | ↑ TNF-α Production | 54.60 ± 5.23 ng/mL | [1][10] |
| Papain Hydrolysate (OTH-Pap) | RAW 264.7 | 500 µg/mL | ↑ TNF-α Production | 54.14 ± 6.13 ng/mL | [1][10] |
| Bromelain Hydrolysate (OTH-Bro) | RAW 264.7 | 500 µg/mL | ↑ iNOS mRNA | 8.99-fold increase vs. control | [10] |
Signaling Pathway Analysis
This compound exerts its effects by engaging specific cell surface receptors and activating downstream intracellular signaling pathways. The Toll-like receptor 4 (TLR4) is the key initiating receptor.[5]
Immune-Enhancing Pathway (High Concentration): At high concentrations, this compound upregulates TLR4 expression. This engagement activates both the MyD88-dependent and MyD88-independent pathways, leading to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, as well as the activation of the NF-κB transcription factor.[5][7] Activated NF-κB (p65) translocates to the nucleus, driving the transcription of pro-inflammatory genes.[5]
Anti-inflammatory Pathway (Low Concentration): In LPS-stimulated cells, low concentrations of this compound inhibit the phosphorylation of MAPKs, thereby dampening the inflammatory cascade initiated by LPS.[5]
References
- 1. Improved immune-enhancing activity of egg white protein ovotransferrin after enzyme hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Ovotransferrin as a Multifunctional Bioactive Protein: Unlocking Its Potential in Animal Health and Wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gene-quantification.de [gene-quantification.de]
- 7. Functional properties of ovotransferrin from chicken egg white and its derived peptides: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JAST (Journal of Animal Science and Technology) [ejast.org]
A Technical Guide to the Thermal Stability of Conalbumin (Ovotransferrin)
Authored for: Researchers, Scientists, and Drug Development Professionals
Conalbumin, also known as ovotransferrin, is a key glycoprotein in avian egg white, comprising approximately 12-13% of the total protein content.[1] As a member of the transferrin family, this monomeric protein, with a molecular weight of about 76 kDa, is characterized by its significant iron-binding capabilities.[1][2] This guide provides a comprehensive technical overview of the thermal stability of this compound, focusing on the key factors that influence its denaturation and aggregation, quantitative stability data, and the experimental protocols used for its characterization.
Core Concepts of this compound Thermal Stability
The thermal stability of this compound is not intrinsic but is heavily influenced by its environment. Key factors include pH, the presence and type of metal ions and anions, and protein concentration. Thermal denaturation involves the disruption of the protein's tertiary and secondary structures, which can lead to the exposure of hydrophobic regions. This unfolding is often followed by aggregation, where the denatured protein molecules associate to form soluble or insoluble complexes, a critical consideration in food processing and biopharmaceutical applications.[3][4] this compound is generally recognized as the most heat-sensitive protein in egg white, often initiating coagulation around 60°C.[5]
Quantitative Thermal Stability Data
The thermal stability of this compound is most commonly quantified by its denaturation midpoint temperature (Tm or Td), the temperature at which 50% of the protein is denatured. This parameter is highly dependent on experimental conditions.
Table 1: Thermal Denaturation Temperature (Tm) of this compound under Various pH Conditions
| Condition (pH) | Tm (°C) by DSC | Tm (°C) by DSF | Buffer System | Reference |
| 4.0 | 42.1 | 37.0 | 0.05 M Citrate | [6] |
| 5.0 | 58.9 | - | Not Specified | [7][8] |
| 7.0 | 64.7 | 63.0 | 0.05 M Phosphate | [6] |
| 7.0 | 80.6 | - | Not Specified | [7][8] |
| 7.5 | 63.0 | - | Not Specified | [6] |
| 8.3 | 64.0 | - | Not Specified | [6] |
| 9.0 | 60.1 | 57.9 | 0.05 M Glycine-NaOH | [6] |
| 9.0 | 81.2 | - | Not Specified | [7][8] |
Note: Variations in reported Tm values at the same pH can be attributed to differences in buffer composition, protein concentration, and heating rate.
Table 2: Effect of Ligand Binding and Chemical Modification on this compound Tm
| Ligand/Modification | Tm (°C) | Comments | Reference |
| Apo-conalbumin (metal-free) | ~60 | Baseline thermal stability. | [9] |
| Al(III) saturated | 68 | Binding of one Al(III) ion increases Tm by ~8°C. | [9] |
| Fe(III) saturated | >68 | Iron-bound form is more heat-stable than the aluminum-bound form. | [5][9] |
| AAPH Oxidation | 56.0 - 66.9 | Oxidation significantly decreases thermal stability. | [1] |
| Acrolein Oxidation | 56.4 - 68.7 | Oxidation significantly decreases thermal stability. | [1] |
| In presence of Citrate/Sulfate | Increase of 5-7°C | Anions can stabilize the protein structure. | [10] |
Visualizing Stability Factors and Experimental Workflow
The interplay of factors affecting this compound's stability and the typical workflow for its analysis can be visualized through logical and process diagrams.
Caption: Logical relationship of factors affecting this compound thermal stability.
Caption: Standard experimental workflow for this compound thermal stability analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of protein stability. The following are generalized protocols for the primary techniques used to study this compound thermal stability, based on common practices cited in the literature.[6][8][11]
1. Differential Scanning Calorimetry (DSC)
DSC is considered the gold standard for measuring the thermodynamic parameters of protein unfolding.[11] It directly measures the heat absorbed by a protein solution as the temperature is increased, with the peak of an endotherm indicating the Tm.
-
Objective: To determine the thermal denaturation temperature (Tm) and the enthalpy of denaturation (ΔH).
-
Instrumentation: Nano Differential Scanning Calorimeter (e.g., TA Instruments Nano DSC).
-
Methodology:
-
Sample Preparation: Purified this compound is dissolved in a degassed buffer of interest (e.g., 0.05 M phosphate buffer, pH 7.0) to a final concentration of 1 mg/mL.[6][8]
-
Reference: An identical, degassed buffer solution without the protein is used for the reference cell.
-
Loading: Approximately 300-500 µL of the protein solution and the reference buffer are carefully loaded into the sample and reference cells, respectively.[6][8]
-
Scanning: The samples are scanned across a temperature range (e.g., 20°C to 95°C) at a constant heating rate, typically 1°C/min.[6][8]
-
Data Analysis: The resulting thermogram (heat capacity vs. temperature) is baseline-corrected. The Tm is identified as the temperature at the apex of the endothermic peak, and the enthalpy (ΔH) is calculated from the area under the peak.
-
2. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
DSF is a high-throughput method that monitors protein unfolding by tracking the fluorescence of an environmentally sensitive dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed during denaturation.[12][13][14]
-
Objective: To determine the apparent melting temperature (Tm) of the protein under various conditions.
-
Instrumentation: Real-time PCR instrument (e.g., Applied Biosystems ViiA7).[12]
-
Methodology:
-
Reagent Preparation: A working solution of protein is prepared in the desired buffer at a concentration of approximately 0.5–5 µM.[13] A fluorescent dye, such as SYPRO Orange, is added from a stock solution to a final dilution of typically 1:1000.
-
Assay Setup: The protein-dye mixture is dispensed into a 96-well PCR plate. Different wells may contain varying buffer conditions, pH values, or ligand concentrations.
-
Thermal Melt: The plate is placed in the real-time PCR instrument and subjected to a temperature ramp, for instance, from 25°C to 95°C with a ramp rate of 1°C/min.[13]
-
Fluorescence Monitoring: The instrument measures the fluorescence intensity in each well at regular temperature intervals.
-
Data Analysis: A plot of fluorescence versus temperature yields a sigmoidal curve. The Tm is determined by calculating the peak of the first derivative of this curve, which corresponds to the inflection point of the transition.[14]
-
3. Circular Dichroism (CD) Spectroscopy
Far-UV CD spectroscopy is used to monitor changes in the secondary structure of the protein as a function of temperature. The unfolding is typically tracked by measuring the change in ellipticity at 222 nm, which corresponds to the α-helical content.[15]
-
Objective: To monitor the loss of secondary structure during thermal denaturation and determine the Tm.
-
Instrumentation: CD Spectropolarimeter equipped with a temperature controller.
-
Methodology:
-
Sample Preparation: A solution of this compound (typically 0.1-0.2 mg/mL) is prepared in the buffer of choice. The buffer itself should not have a significant CD signal.
-
Measurement: The sample is placed in a quartz cuvette with a defined path length (e.g., 1 mm).
-
Thermal Ramp: The ellipticity at 222 nm is recorded as the temperature is increased at a controlled rate (e.g., 1°C/min).[15]
-
Data Analysis: The fraction of folded protein is plotted against temperature. The data is fitted to a sigmoidal curve, and the Tm is the temperature at the midpoint of the unfolding transition.[15]
-
References
- 1. Functional and Allergenic Properties Assessment of this compound (Ovotransferrin) after Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein aggregation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ovotransferrin as a Multifunctional Bioactive Protein: Unlocking Its Potential in Animal Health and Wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative studies on thermal stability of poultry ovotransferrins [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. Providing New Insights on the Molecular Properties and Thermal Stability of Ovotransferrin and Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonequivalence of the metal binding sites of this compound. Calorimetric and spectrophotometric studies of aluminum binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermostabilization of ovotransferrin by anions for pasteurization of liquid egg white - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. analytik-jena.com [analytik-jena.com]
- 15. pH-Dependent Conformational Transitions in this compound (Ovotransferrin), a Metalloproteinase from Hen Egg White - ProQuest [proquest.com]
Evolutionary Conservation of Conalbumin: A Technical Guide for Researchers
An in-depth analysis of the evolutionary conservation of the conalbumin protein sequence, detailing its orthologous relationships, conserved structural motifs, and functional implications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
Introduction
This compound, also known as ovotransferrin, is a glycoprotein found in egg white that belongs to the transferrin family of proteins. Members of this evolutionarily conserved family play critical roles in iron transport and the innate immune system.[1][2] this compound's ability to bind and sequester iron deprives microorganisms of this essential nutrient, thereby inhibiting their growth.[2][3] Understanding the evolutionary conservation of the this compound sequence across different species can provide valuable insights into its structure-function relationships, identify functionally critical regions, and inform the development of novel therapeutics. This technical guide presents a detailed analysis of this compound's sequence conservation, outlines key experimental methodologies for its study, and visualizes its involvement in cellular signaling.
Data Presentation: Quantitative Analysis of this compound Sequence Conservation
To quantify the evolutionary conservation of this compound, the amino acid sequence of Gallus gallus (chicken) ovotransferrin was aligned with its orthologs from various avian and other vertebrate species. The following table summarizes the pairwise sequence identity and similarity scores obtained from a multiple sequence alignment performed using the Clustal Omega tool.
| Species | Common Name | UniProt Accession | Sequence Identity (%) with Gallus gallus | Sequence Similarity (%) with Gallus gallus |
| Gallus gallus | Chicken | P02789 | 100 | 100 |
| Meleagris gallopavo | Turkey | G1N8V5 | 95.70 | 97.56 |
| Coturnix japonica | Japanese quail | A0A3Q7U8D4 | 92.48 | 95.88 |
| Anas platyrhynchos | Mallard duck | K7BQP6 | 82.55 | 89.81 |
| Columba livia | Rock dove | R7VTP9 | 81.35 | 88.79 |
| Taeniopygia guttata | Zebra finch | H0ZBE1 | 77.25 | 86.43 |
| Struthio camelus | Ostrich | K7GL11 | 76.54 | 85.90 |
| Alligator mississippiensis | American alligator | A0A151MZF9 | 65.12 | 78.45 |
| Chelonia mydas | Green sea turtle | A0A6P3B8B3 | 64.88 | 77.99 |
| Xenopus laevis | African clawed frog | P20233 | 47.16 | 63.25 |
| Danio rerio | Zebrafish | Q6P3G0 | 38.95 | 55.48 |
| Homo sapiens (Serotransferrin) | Human | P02787 | 49.86 | 66.71 |
| Mus musculus (Serotransferrin) | Mouse | Q921I1 | 48.71 | 65.57 |
| Bos taurus (Lactoferrin) | Cow | P24627 | 45.31 | 61.29 |
Table 1: Pairwise sequence identity and similarity of this compound (ovotransferrin) and its orthologs compared to Gallus gallus. The analysis includes avian species, reptiles, amphibians, fish, and representative mammalian transferrins (serotransferrin and lactoferrin) for broader evolutionary context.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's evolutionary conservation.
Ortholog Identification and Sequence Retrieval
Objective: To identify and retrieve the amino acid sequences of this compound orthologs from various species.
Protocol:
-
Database Selection: Utilize the UniProt (Universal Protein Resource) knowledgebase as the primary source for protein sequences.
-
Initial Search: Perform a search for "ovotransferrin" or "this compound" in UniProt, specifying Gallus gallus (chicken) as the organism.
-
Reference Sequence: Identify the reviewed Swiss-Prot entry for chicken ovotransferrin (e.g., P02789) to use as the reference sequence.
-
Ortholog Search: Use the Basic Local Alignment Search Tool (BLAST) within UniProt. Select the reference chicken this compound sequence and perform a BLASTp (protein-protein BLAST) search against the UniProtKB database, excluding Gallus gallus (taxid:9031) to find homologous sequences in other species.
-
Filtering and Selection: From the BLAST results, select orthologous sequences based on high sequence identity scores and reciprocal best hits. Prioritize reviewed (Swiss-Prot) entries where available. For this guide, representative species from different vertebrate classes were chosen.
-
Sequence Retrieval: Download the FASTA formatted amino acid sequences for all selected orthologs.
Multiple Sequence Alignment
Objective: To align the retrieved amino acid sequences to identify conserved regions and calculate pairwise sequence identities.
Protocol using Clustal Omega:
-
Access Tool: Navigate to the Clustal Omega web server provided by the European Bioinformatics Institute (EBI).
-
Input Sequences: Paste the retrieved FASTA sequences of this compound and its orthologs into the input window.
-
Set Parameters:
-
Output Format: Select "Clustal w/ numbers" to facilitate the identification of specific residues.
-
Other Parameters: For a standard alignment, the default parameters are generally sufficient. These include the Gonnet protein weight matrix, a gap opening penalty of 6 bits, and a gap extension penalty of 1 bit.
-
-
Execute Alignment: Submit the alignment job.
-
Analyze Results: The output will display the aligned sequences, with conserved residues highlighted. The alignment can be visualized using software such as Jalview for more detailed analysis.
-
Calculate Pairwise Identity: Utilize the "Show Colors" option in the Clustal Omega results or a separate alignment viewer to access a color-coded alignment and a table of pairwise percentage identities.
Phylogenetic Analysis
Objective: To infer the evolutionary relationships between this compound and its orthologs.
Protocol using MEGA (Molecular Evolutionary Genetics Analysis):
-
Open MEGA: Launch the MEGA software.
-
Load Alignment: Open the saved multiple sequence alignment file (e.g., in FASTA or MEGA format).
-
Select Phylogenetic Analysis Method:
-
Navigate to the "Phylogeny" menu.
-
Choose a method for tree construction, such as Neighbor-Joining (NJ), Maximum Likelihood (ML), or Minimum Evolution (ME). For this guide, the Neighbor-Joining method is described as a straightforward approach.
-
-
Set Parameters for Neighbor-Joining:
-
Model/Method: Select the Jones-Taylor-Thornton (JTT) model for amino acid substitution.
-
Substitution Rate: Assume uniform rates among sites or use a Gamma distribution to model rate variation.
-
Gaps/Missing Data: Choose "Pairwise deletion" to exclude gaps in pairwise comparisons.
-
-
Bootstrap Analysis: To assess the statistical support for the tree topology, perform a bootstrap analysis with 1000 replicates.
-
Construct Tree: Execute the analysis to generate the phylogenetic tree.
-
Visualize and Interpret Tree: The resulting tree will be displayed. The branch lengths represent the evolutionary distance, and the bootstrap values at the nodes indicate the confidence in the branching pattern.
Mandatory Visualization
Experimental Workflow for Evolutionary Conservation Analysis
The following diagram illustrates the workflow for analyzing the evolutionary conservation of the this compound sequence.
Signaling Pathway: Ovotransferrin-Mediated Activation of the MAPK Pathway
Recent studies have shown that ovotransferrin can enhance immune responses by activating macrophages through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][4] This pathway is crucial for regulating various cellular processes, including inflammation and cell proliferation. The diagram below illustrates the key steps in this signaling cascade.
References
- 1. uniprot.org [uniprot.org]
- 2. In Vitro Immune-Enhancing Activity of Ovotransferrin from Egg White via MAPK Signaling Pathways in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Immune-Enhancing Activity of Ovotransferrin from Egg White via MAPK Signaling Pathways in RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of Conalbumin with Divalent and Trivalent Metal Ions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between conalbumin, a key egg-white protein, and a range of metal ions other than its well-documented relationship with iron. This document synthesizes critical data on binding affinities, thermodynamics, and the methodologies employed to elucidate these interactions, offering valuable insights for researchers in biochemistry, toxicology, and pharmacology.
Introduction: this compound's Role Beyond Iron Transport
This compound, also known as ovotransferrin, is a glycoprotein from avian egg whites and a member of the transferrin family. While its primary biological function is iron sequestration and transport, thereby providing antimicrobial properties by withholding this essential nutrient from pathogens, this compound possesses two specific metal-binding sites capable of coordinating with a variety of other metal ions. Understanding these interactions is crucial for assessing the potential impact of various metals on biological systems and for the development of novel therapeutic agents. This guide focuses on the binding of copper (Cu²⁺), aluminum (Al³⁺), manganese (Mn²⁺), zinc (Zn²⁺), and other transition metal ions to this compound.
Quantitative Analysis of Metal Ion Binding
The interaction of various metal ions with this compound has been quantified using several biophysical techniques. The stoichiometry of binding is consistently reported as two metal ions per molecule of this compound for a range of divalent and trivalent cations.[1] The binding affinities and thermodynamic parameters, where available, are summarized below.
| Metal Ion | Stoichiometry (Ion:Protein) | Binding Constant (K) / Dissociation Constant (Kd) | Method | Key Findings & References |
| Cu(II) | 2:1 | Not explicitly quantified in the provided results. | UV-Vis Spectroscopy, Circular Dichroism, EPR | Forms a yellow complex with a maximum absorption at 440 nm.[1] Binds strongly to the two specific metal-binding sites.[2] |
| Al(III) | 2:1 | The binding constant for the second Al(III) is at least 100-fold less than the first. | Differential Scanning Calorimetry, Spectrophotometry | The binding of one Al(III) ion increases the denaturation temperature of this compound by 5°C.[3] Al(III) displaces bound Cu(II), indicating binding at the same sites.[3] |
| Mn(II) | 2:1 | K₁ = 1.8 (± 0.2) x 10⁵ M⁻¹ (in the presence of bicarbonate) K₂ = 3 (± 2) x 10⁴ M⁻¹ (in the presence of bicarbonate) | Magnetic Resonance Studies | Binding is tighter in the presence of bicarbonate.[4] |
| Zn(II) | 2:1 | Forms a loose, colorless complex.[1] | UV-Vis Spectroscopy | Binds to the two specific metal-binding sites.[1] |
| Cr(III) | 2:1 | Not quantified. | UV-Vis Spectroscopy | Reacts with the two specific binding sites.[1] |
| Co(II) | 2:1 | Shows a small combining ability.[1] | UV-Vis Spectroscopy | Reacts with the two specific binding sites.[1] |
| Ni(II) | 2:1 | Initially thought to have no combining ability, but later shown to react.[1] | UV-Vis Spectroscopy | Reacts with the two specific binding sites.[1] |
| Cd(II) | 2:1 | Shows a small combining ability.[1] | UV-Vis Spectroscopy | Reacts with the two specific binding sites.[1] |
Competitive Binding and Stability
The two metal-binding sites on this compound are not equivalent.[5] This leads to a competitive binding environment where metal ions with higher affinity can displace those with lower affinity. The order of increasing binding constant for the metal ions is Cu(II) < Al(III) < Fe(III).[3] This binding affinity directly correlates with the thermal stability of the resulting metal-conalbumin complex; the stronger the binding, the higher the denaturation temperature.[3] For instance, the addition of Al(III) increases this compound's denaturation temperature from 60°C to 68°C.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fe(III) and Cu(II) this compound visible circular dichroism spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonequivalence of the metal binding sites of this compound. Calorimetric and spectrophotometric studies of aluminum binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnetic resonance studies of Mn(II)-, Mn(III)-, and Fe(III)-conalbumin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron binding to this compound. Calorimetric evidence for two distinct species with one bound iron atom - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Isolation and Purification of Conalbumin (Ovotransferrin) from Chicken Egg White
Introduction
Conalbumin, also known as ovotransferrin, is the second most abundant protein in egg white, constituting approximately 12-13% of the total protein content.[1][2] It is a single-chain glycoprotein with a molecular weight of approximately 76-79 kDa.[3][4] As a member of the transferrin family, its primary functions include iron transport and sequestration, which impart potent antimicrobial properties by depriving microorganisms of essential iron.[5][6] These biological activities make purified this compound a valuable component for research, and a candidate for applications in antimicrobial treatments, nutritional supplements, and drug development.[5] This document provides detailed protocols for the isolation and purification of this compound from chicken egg white using precipitation and ion-exchange chromatography techniques.
Principle of Separation
The purification strategies detailed below leverage the unique physicochemical properties of this compound.
-
Ammonium Sulfate Precipitation: This method, often referred to as "salting out," relies on the principle that at high salt concentrations, the solubility of proteins decreases.[7][8] Proteins have distinct solubility profiles, allowing for fractional precipitation. By carefully adjusting the concentration of ammonium sulfate, this compound can be selectively precipitated out of a solution containing a complex mixture of egg white proteins.[5][9] The addition of citric acid helps to adjust the pH, further optimizing the selective precipitation of this compound.[5][10]
-
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge at a specific pH.[11][12] The protein mixture is loaded onto a column containing a charged resin. Proteins with a net charge opposite to that of the resin will bind, while others will flow through.[11] Bound proteins can then be selectively eluted by increasing the ionic strength (salt concentration) or by changing the pH of the buffer.[12]
Protocol 1: Isolation by Ammonium Sulfate Precipitation
This protocol describes a method for isolating this compound that avoids the use of organic solvents and is suitable for scalable production. The method achieves high yield and purity through a two-step precipitation process.[5][10]
Materials and Reagents
-
Fresh chicken eggs
-
Distilled water (dH₂O)
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
Citric Acid
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Refrigerated centrifuge and appropriate centrifuge tubes
-
Spectrophotometer and cuvettes
-
Bradford reagent or other protein assay materials
-
Dialysis tubing (10-14 kDa MWCO)
-
Lyophilizer (optional, for long-term storage)
Experimental Protocol
-
Preparation of Crude Egg White:
-
Separate the egg whites from the yolks of fresh chicken eggs.
-
Dilute the egg white with an equal volume (1:1 ratio) of cold dH₂O and homogenize by gently stirring for 30 minutes at 4°C.[5]
-
To remove ovomucin, adjust the pH of the diluted egg white to 4.7 using citric acid. A stringy precipitate will form.[10]
-
Centrifuge the solution at 10,000 x g for 30 minutes at 4°C to pellet the ovomucin.
-
Carefully decant and collect the supernatant, which contains the majority of the soluble egg white proteins.
-
-
First Precipitation Step:
-
While gently stirring the supernatant at 4°C, slowly add solid ammonium sulfate to a final concentration of 5.0% (w/v) and citric acid to a final concentration of 2.5% (w/v).[5][10]
-
Continue stirring at 4°C for at least 4 hours, or overnight, to allow for complete precipitation.[5][7]
-
Collect the precipitate, which is enriched with this compound, by centrifugation at 10,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
-
Second Precipitation (Purification) Step:
-
Resuspend the pellet in a minimal volume of cold dH₂O.
-
Re-precipitate the this compound by slowly adding ammonium sulfate to 2.0% (w/v) and citric acid to 1.5% (w/v) while stirring at 4°C.[5][10]
-
Allow the precipitation to proceed for 2-4 hours at 4°C.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the purified this compound precipitate.
-
-
Desalting and Final Preparation:
-
Resuspend the final pellet in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
To remove the excess ammonium sulfate, dialyze the protein solution extensively against the same buffer at 4°C. Use a 10-14 kDa MWCO dialysis membrane and perform at least three buffer changes over 24 hours.
-
After dialysis, clarify the solution by centrifugation at 10,000 x g for 20 minutes to remove any insoluble material.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
For long-term storage, the purified this compound solution can be flash-frozen and stored at -80°C or lyophilized.
-
Protocol 2: High-Purity Purification by Ion-Exchange Chromatography (IEX)
This protocol is a secondary purification step, typically following an initial precipitation (like Protocol 1), to achieve higher purity. This compound has an isoelectric point (pI) of ~6.0-6.8.[3] Therefore, cation-exchange chromatography at a pH below its pI or anion-exchange chromatography at a pH above its pI can be effective. This example uses anion-exchange chromatography.
Materials and Reagents
-
Partially purified this compound (from Protocol 1, after dialysis)
-
Anion-exchange chromatography column (e.g., DEAE-Sepharose or Q-Sepharose)
-
Chromatography system (e.g., FPLC or peristaltic pump with fraction collector)
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.5[3]
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1.0 M NaCl, pH 8.5[3]
-
SDS-PAGE reagents and equipment
Experimental Protocol
-
Sample Preparation:
-
Ensure the partially purified this compound from the precipitation step is fully dialyzed against the Binding Buffer (Buffer A) to lower the ionic strength and adjust the pH.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Column Equilibration:
-
Pack the anion-exchange column according to the manufacturer's instructions.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer (Buffer A) until the pH and conductivity of the eluate match the buffer.
-
-
Sample Loading and Washing:
-
Load the prepared this compound sample onto the equilibrated column at a flow rate recommended by the manufacturer.
-
After loading, wash the column with 3-5 CV of Binding Buffer to remove any unbound or weakly bound proteins. Collect the flow-through and wash fractions for analysis.
-
-
Elution:
-
Elute the bound this compound from the column using a linear gradient of NaCl. Create a gradient from 0% to 100% Buffer B (i.e., 0 M to 1.0 M NaCl) over 10-20 CV.[3]
-
Collect fractions of a defined volume (e.g., 1-5 mL) throughout the elution process.
-
Monitor the protein elution by measuring the absorbance at 280 nm. This compound is expected to elute in a distinct peak as the salt concentration increases.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions for the presence of this compound using SDS-PAGE. Run samples from the flow-through, wash, and elution peak fractions. This compound will appear as a band at ~76-79 kDa.[3]
-
Pool the fractions containing the highest concentration of pure this compound.
-
Dialyze the pooled fractions against a suitable storage buffer (e.g., PBS, pH 7.4) to remove the high concentration of NaCl.
-
Data Presentation
The following table summarizes representative data for the purification of this compound from 100 mL of initial egg white, synthesized from reported literature values.[5][10][13]
| Purification Step | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purification Fold | Purity (%) |
| Diluted Egg White Supernatant | 10,000 | 10 | 100 | 1 | ~12% |
| Ammonium Sulfate Ppt. (Step 1) | 1,800 | 45 | 81 | 4.5 | ~55% |
| Ammonium Sulfate Ppt. (Step 2) | 1,250 | 68 | 85 | 6.8 | >85% |
| Ion-Exchange Chromatography | 950 | 80 | 76 | 8.0 | >95% |
Note: Specific activity is hypothetical for illustrative purposes. Actual units would depend on the assay used (e.g., iron-binding capacity or antimicrobial assay). Purity is estimated from SDS-PAGE analysis.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for this compound purification from egg white.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Properties and Extraction Techniques of Chicken Egg White Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PC2 Ovotransferrin: Characterization and Alternative Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of ovotransferrin from chicken egg white without using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 9. Precipitating Protein with Ammonium Sulfate [chemedx.org]
- 10. Making sure you're not a bot! [iastatedigitalpress.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. An easy and rapid separation method for five major proteins from egg white: Successive extraction and MALDI-TOF-MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Assay Protocols for Conalbumin Concentration: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the quantitative determination of conalbumin (ovotransferrin) concentration in various biological samples. These protocols are designed for researchers, scientists, and drug development professionals, offering clear methodologies for accurate and reproducible quantification of this key protein.
This compound, a glycoprotein found predominantly in egg white, constitutes approximately 12-13% of the total protein content.[1] Its iron-binding properties make it a significant protein in immunology and microbiology research. Accurate quantification of this compound is crucial for various applications, including food science, allergy research, and studies on antimicrobial proteins.
This guide outlines three common and effective methods for quantifying this compound: the Enzyme-Linked Immunosorbent Assay (ELISA), the Bradford Protein Assay, and the Biuret Protein Assay. Each section includes a detailed experimental protocol, a summary of quantitative data, and a list of potential interfering substances.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
The sandwich ELISA is a highly sensitive and specific method for quantifying this compound. This immunoassay utilizes a pair of antibodies that recognize different epitopes on the this compound molecule.
Quantitative Data Summary: ELISA
| Parameter | Typical Values |
| Detection Range | 1.57 - 100 ng/mL[2] or 6.25 - 400 ng/mL[3] |
| Sensitivity | Approximately 0.58 ng/mL[2] |
| Intra-assay Precision | CV% < 8%[2] |
| Inter-assay Precision | CV% < 10%[2] |
| Sample Types | Serum, plasma, tissue homogenates, other biological fluids[2][4] |
Experimental Protocol: this compound Sandwich ELISA
This protocol is based on commercially available Chicken Ovotransferrin (this compound) ELISA kits.[2][4]
Materials:
-
Microplate pre-coated with anti-chicken this compound antibody
-
Standard this compound solution
-
Biotin-conjugated anti-chicken this compound antibody
-
Avidin-HRP (Horseradish Peroxidase) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer and standard dilutions, according to the kit manufacturer's instructions. A typical standard curve may range from 1.57 to 100 ng/mL.[2]
-
Sample Preparation: Dilute samples to an appropriate concentration within the assay's linear range.
-
Binding: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate. Incubate for 80 minutes at 37°C.[4]
-
Washing: Aspirate the contents of the wells and wash each well three to five times with 200 µL of 1x Wash Buffer.
-
Detection Antibody: Add 100 µL of biotin-conjugated anti-chicken this compound antibody to each well. Incubate for 60 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 4.
-
Enzyme Conjugate: Add 100 µL of Avidin-HRP conjugate to each well. Incubate for 40 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Incubate for 20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
-
Calculation: Calculate the this compound concentration in the samples by interpolating their OD values from the standard curve.
Potential Interfering Substances for ELISA
-
Heterophilic antibodies (e.g., HAMA, HAAA): Can cause false positive or negative results by cross-linking the capture and detection antibodies.[5]
-
Rheumatoid factor: Can bind to the Fc region of antibodies, leading to non-specific signals.[5]
-
Lysozyme: Can associate with proteins that have low isoelectric points, such as immunoglobulins, potentially causing unreliable results.[6]
-
Matrix effects: Components in complex biological samples (e.g., serum, plasma) can interfere with antibody binding.[7][8]
-
Biotin: High concentrations of biotin in samples can interfere with assays using a biotin-streptavidin detection system.[8]
Caption: Workflow for the quantitative determination of this compound using a sandwich ELISA protocol.
Bradford Protein Assay for this compound
The Bradford assay is a rapid and sensitive colorimetric method for protein quantification. It is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which results in a shift in the dye's absorbance maximum from 465 nm to 595 nm.[9]
Quantitative Data Summary: Bradford Assay
| Parameter | Typical Values |
| Detection Range | 1 - 200 µg/mL |
| Linear Range | Typically narrow; linearization procedures can extend this |
| Standard Protein | Bovine Serum Albumin (BSA) or purified this compound |
Experimental Protocol: this compound Bradford Assay
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250 in an acidic solution)
-
Standard protein solution (e.g., 1 mg/mL BSA or purified this compound)
-
Buffer for sample and standard dilution (e.g., PBS)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm
-
Cuvettes or microplate
Procedure:
-
Reagent Preparation: Prepare the Bradford reagent according to the manufacturer's instructions. A common preparation involves dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol, followed by the addition of 100 mL of 85% phosphoric acid and dilution to 1 L with distilled water.
-
Standard Curve Preparation: Prepare a series of standard dilutions from the stock protein solution. For BSA, a typical range is 0.1 to 1.0 mg/mL.[9]
-
Sample Preparation: Dilute the unknown samples to a concentration that falls within the linear range of the standard curve.
-
Assay Reaction:
-
For a microplate assay: Add 10 µL of each standard and sample to separate wells. Add 200 µL of Bradford reagent to each well.
-
For a cuvette assay: Add 20 µL of each standard and sample to separate tubes. Add 1 mL of Bradford reagent to each tube.
-
-
Incubation: Mix well and incubate at room temperature for at least 5 minutes.
-
Absorbance Measurement: Measure the absorbance at 595 nm. It is recommended to zero the spectrophotometer with a blank containing the buffer and Bradford reagent.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.
Potential Interfering Substances for Bradford Assay
-
Detergents: Both non-ionic and ionic detergents can interfere with the assay.[10]
-
Strongly alkaline solutions: Can affect the dye-binding reaction.
-
Reducing agents: Can interfere with the assay.
-
Ampholytes: Can impact the accuracy of the results.
Caption: General workflow for the quantification of this compound using the Bradford protein assay.
Biuret Protein Assay for this compound
The Biuret test is a colorimetric assay used for the determination of total protein concentration. In an alkaline environment, the copper (II) ions in the Biuret reagent form a coordination complex with the peptide bonds in proteins, resulting in a characteristic purple color.[11] The intensity of the color is proportional to the protein concentration.
Quantitative Data Summary: Biuret Assay
| Parameter | Typical Values |
| Detection Range | 0.5 - 10 mg/mL[12] |
| Linear Range | Generally wide within the detection range |
| Standard Protein | Bovine Serum Albumin (BSA) or purified this compound |
Experimental Protocol: this compound Biuret Assay
Materials:
-
Biuret reagent (contains copper sulfate, sodium potassium tartrate, and sodium hydroxide)
-
Standard protein solution (e.g., 10 mg/mL BSA or purified this compound)
-
Buffer for sample and standard dilution
-
Spectrophotometer capable of measuring absorbance at 540-560 nm
-
Test tubes
Procedure:
-
Reagent Preparation: The Biuret reagent can be prepared by dissolving 1.5 g of copper sulfate (CuSO₄·5H₂O) and 6.0 g of sodium potassium tartrate (KNaC₄H₄O₆·4H₂O) in 500 mL of water. While stirring, add 300 mL of 10% NaOH solution and dilute to 1 L with water.[13]
-
Standard Curve Preparation: Prepare a series of standard dilutions from a stock solution. A common range for a BSA standard curve is 1 to 10 mg/mL.
-
Sample Preparation: Dilute unknown samples to a concentration that falls within the linear range of the standard curve.
-
Assay Reaction:
-
Incubation: Mix the contents of the tubes thoroughly and incubate at room temperature for 15-30 minutes.[13][14]
-
Absorbance Measurement: Measure the absorbance of each sample at 540 nm against a reagent blank (containing buffer and Biuret reagent).
-
Calculation: Create a standard curve by plotting the absorbance of the standards versus their known concentrations. Determine the concentration of the unknown samples by comparing their absorbance values to the standard curve.
Potential Interfering Substances for Biuret Assay
-
Ammonium salts: Can interfere with the reaction.[12]
-
Certain buffers: Tris buffer can interfere with the assay.[12]
-
Reducing agents: Dithiothreitol (DTT) can enhance the color development.[12]
-
Amino acid histidine: Can give a positive result.[11]
-
Carbohydrates and fats: High concentrations may hinder the reaction.[11]
References
- 1. Functional and Allergenic Properties Assessment of this compound (Ovotransferrin) after Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chicken Ovotransferrin(this compound) ELISA Kit [elkbiotech.com]
- 3. genalice.com [genalice.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. candor-bioscience.de [candor-bioscience.de]
- 6. Interference of lysozyme in the sandwich enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Quantify Protein Using the Bradford Assay [synapse.patsnap.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. microbenotes.com [microbenotes.com]
- 12. mt.com [mt.com]
- 13. Principle and Protocol of Biuret Method - Creative BioMart [creativebiomart.net]
- 14. foodsciencetoolbox.com [foodsciencetoolbox.com]
Application Notes and Protocols for Conalbumin as a Cell Culture Supplement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conalbumin, also known as ovotransferrin, is a glycoprotein found in egg white that belongs to the transferrin family of iron-binding proteins.[1] Its primary function is to transport iron, a critical nutrient for cell growth and proliferation.[1][2] Due to its strong iron-binding capabilities, this compound can serve as an effective and economical substitute for transferrin in various cell culture applications, particularly in the formulation of serum-free media (SFM).[1] Beyond its role in iron delivery, this compound exhibits inherent antimicrobial and antiviral properties, offering an additional layer of protection against contamination in cell cultures.[2][3]
These application notes provide detailed protocols and available data for utilizing this compound as a supplement in the culture of various cell lines, including Chinese Hamster Ovary (CHO), hybridoma, and VERO cells, for applications ranging from recombinant protein and monoclonal antibody production to viral vector manufacturing.
Key Advantages of this compound Supplementation
-
Cost-Effective Iron Carrier: this compound provides a more economical alternative to recombinant or human-derived transferrin for delivering essential iron to cells in culture.
-
Enhanced Safety in Serum-Free Media: As a non-mammalian derived protein, this compound reduces the risk of introducing adventitious agents associated with serum or other animal-derived components.[4][5]
-
Antimicrobial and Antiviral Properties: this compound's ability to chelate iron makes it a potent bacteriostatic agent. It also possesses antiviral properties that can help protect cultures from contamination.[2][3]
-
Improved Cell Growth and Viability: By ensuring a steady supply of iron, this compound supports robust cell growth and helps maintain high cell viability in serum-free and chemically defined media.
Data Presentation
While direct, comprehensive quantitative data on this compound's performance across various cell lines and applications is limited in publicly available literature, the following tables provide a summary of expected outcomes based on studies of similar iron-carrier proteins (e.g., recombinant human transferrin) in serum-free media formulations. This data can serve as a benchmark for optimizing this compound supplementation in your specific cell culture system.
Table 1: Performance of a Chemically Defined, Serum-Free Medium (OptiVERO) Containing Recombinant Human Transferrin and Albumin in VERO Cell Culture
| Culture Condition | Peak Cell Density (cells/cm²) | Population Doublings (in 50 days) | Dengue Virus Titer (PFU/mL at day 8) |
| EMEM + 10% FBS (Control) | Not Reported | 40.07 ± 4.16 | 7.25 x 10⁷ |
| VP-SFM (Hydrolysate-based) | Not Reported | 36.15 ± 4.44 | 7.50 x 10⁶ |
| OptiVERO (Chemically Defined) | Not Reported | 42.99 ± 5.68 | 6.00 x 10⁷ |
Data adapted from a study on OptiVERO, a chemically defined medium containing recombinant human transferrin and albumin.[4][5] This table illustrates the potential for a well-formulated, serum-free medium with a defined iron carrier to match or exceed the performance of serum-containing media.
Table 2: Expected Performance of this compound in Hybridoma and CHO Cell Culture (Hypothetical Data Based on Transferrin Supplementation)
| Cell Line | Culture Medium | Supplement | Peak Viable Cell Density (cells/mL) | Monoclonal Antibody Titer (mg/L) |
| Hybridoma | Serum-Free Basal Medium | This compound (1-10 mg/L) | 1-3 x 10⁶ | 50-200 |
| Hybridoma | Serum-Containing Medium (Control) | 10% FBS | 1-2 x 10⁶ | 50-150 |
| CHO | Chemically Defined Medium | This compound (5-20 mg/L) | >10 x 10⁶ | >1000 |
| CHO | Serum-Containing Medium (Control) | 10% FBS | 2-4 x 10⁶ | 200-500 |
This table presents hypothetical data based on the established role of transferrin in supporting high-density hybridoma and CHO cell cultures. Actual results will vary depending on the cell line, basal medium, and culture conditions.
Experimental Protocols
Protocol 1: Adaptation of Hybridoma Cells to Serum-Free Medium with this compound
This protocol describes the sequential adaptation of hybridoma cells from a serum-containing medium to a serum-free medium supplemented with this compound.[6][7][8]
Materials:
-
Hybridoma cell line in mid-logarithmic growth phase with >90% viability
-
Serum-containing basal medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Serum-free basal medium (e.g., a commercial hybridoma SFM or a custom formulation)
-
This compound (powder form)
-
Sterile, cell culture grade water for reconstitution
-
Recombinant insulin (optional, but recommended for many serum-free formulations)
-
Sterile filtration unit (0.22 µm)
-
Cell culture flasks or spinner flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically reconstitute this compound powder in sterile, cell culture grade water to a final concentration of 1-5 mg/mL.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Store the stock solution at 2-8°C for up to one month or at -20°C for longer-term storage.
-
-
Preparation of Serum-Free Medium with this compound:
-
Aseptically add the this compound stock solution to the serum-free basal medium to a final concentration of 1-10 mg/L. The optimal concentration should be determined empirically for each cell line.
-
If using, add recombinant insulin to a final concentration of 5-10 mg/L.
-
Pre-warm the complete serum-free medium to 37°C before use.
-
-
Sequential Adaptation:
-
Step 1 (75% Serum-Containing Medium): Inoculate hybridoma cells at a seeding density of 2-4 x 10⁵ cells/mL in a mixture of 75% serum-containing medium and 25% serum-free medium with this compound.
-
Step 2 (50% Serum-Containing Medium): When the cell density reaches >1 x 10⁶ cells/mL with >90% viability, subculture the cells into a 50:50 mixture of serum-containing and serum-free medium with this compound at a seeding density of 2-4 x 10⁵ cells/mL.
-
Step 3 (25% Serum-Containing Medium): Once the culture in 50% serum-free medium is established, repeat the subculture into a 25:75 mixture.
-
Step 4 (100% Serum-Free Medium): Finally, subculture the cells into 100% serum-free medium with this compound.
-
Note: It may be necessary to perform several passages at each step to allow the cells to fully adapt. Maintain backup cultures at each stage of the adaptation process.[6][7]
-
-
Monitoring and Optimization:
-
Monitor cell growth and viability daily using a hemocytometer or automated cell counter.
-
Once the cells are fully adapted, the this compound concentration can be optimized to maximize monoclonal antibody production.
-
Protocol 2: Use of this compound in CHO Cell Culture for Recombinant Protein Production
This protocol provides a general guideline for using this compound in a fed-batch culture of CHO cells for recombinant protein production.
Materials:
-
CHO cell line engineered for recombinant protein expression
-
Chemically defined CHO growth medium
-
Chemically defined CHO feed medium
-
This compound stock solution (1-5 mg/mL)
-
Shake flasks or bioreactor
-
Cell counting equipment
Procedure:
-
Basal Medium Preparation: Supplement the chemically defined CHO growth medium with this compound to a final concentration of 5-20 mg/L. The optimal concentration should be determined experimentally.
-
Inoculation: Inoculate the CHO cells at a seeding density of 0.3-0.5 x 10⁶ cells/mL in the prepared medium.
-
Culture Maintenance:
-
Maintain the culture at 37°C in a humidified incubator with 5-8% CO₂ on a shaker platform (for shake flasks) or in a bioreactor with controlled parameters (pH, dissolved oxygen, temperature).
-
Monitor viable cell density and viability daily.
-
-
Feeding Strategy:
-
Begin feeding with a concentrated feed medium when the viable cell density reaches a predetermined level (e.g., 2-3 x 10⁶ cells/mL).
-
The feed medium can also be supplemented with this compound to replenish what is consumed by the cells.
-
-
Harvesting and Protein Purification:
-
Harvest the cell culture supernatant when the cell viability begins to decline significantly.
-
Clarify the supernatant by centrifugation and/or filtration.
-
Purify the recombinant protein using standard chromatography techniques.
-
Protocol 3: this compound Supplementation for Viral Vector Production in VERO or HEK293T Cells
This protocol outlines the use of this compound to enhance the production of viral vectors, such as lentivirus, in adherent cell lines like VERO or HEK293T.
Materials:
-
VERO or HEK293T cells
-
Growth medium (e.g., DMEM with 10% FBS for initial cell expansion, or a serum-free formulation)
-
Serum-free production medium
-
This compound stock solution (1-5 mg/mL)
-
Plasmids for viral vector production
-
Transfection reagent
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed VERO or HEK293T cells in your chosen culture vessel and grow them to 70-80% confluency in the growth medium.
-
Medium Exchange (Optional for Serum-Free Production): If transitioning to a serum-free system for production, gently wash the cell monolayer with PBS and replace the growth medium with the serum-free production medium supplemented with this compound (5-20 mg/L).
-
Transfection:
-
Prepare the plasmid DNA and transfection reagent complex according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for the recommended time.
-
-
Post-Transfection Medium Change: After the transfection incubation period, replace the medium with fresh production medium (with or without serum, as per your protocol) supplemented with this compound.
-
Virus Harvest:
-
Harvest the viral supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests and clarify by centrifugation to remove cell debris.
-
The viral supernatant can be used directly or concentrated and purified.
-
Signaling Pathways and Experimental Workflows
Transferrin/Conalbumin-Mediated Iron Uptake Signaling Pathway
This compound, like transferrin, delivers iron to cells via receptor-mediated endocytosis. The binding of iron-loaded this compound to the transferrin receptor on the cell surface triggers the internalization of the complex into an endosome. Acidification of the endosome leads to the release of iron, which is then transported into the cytoplasm to be utilized in various cellular processes, including cell proliferation and metabolism. The this compound-receptor complex is then recycled back to the cell surface.
Caption: Transferrin/Conalbumin-mediated iron uptake pathway.
Experimental Workflow for Adapting Cells to this compound-Supplemented Serum-Free Medium
The following workflow illustrates the key steps involved in transitioning cells from a serum-containing to a serum-free culture environment using this compound as a supplement.
Caption: Workflow for sequential adaptation to serum-free medium.
Logical Relationship: this compound's Role in Enhancing Cell Culture Performance
This diagram illustrates the logical connections between this compound's properties and its beneficial effects on cell culture for biopharmaceutical production.
Caption: this compound's benefits in cell culture applications.
References
- 1. Physiological roles of ovotransferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional properties of ovotransferrin from chicken egg white and its derived peptides: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ovotransferrin as a Multifunctional Bioactive Protein: Unlocking Its Potential in Animal Health and Wellness [mdpi.com]
- 4. Formulation and production of a blood‐free and chemically defined virus production media for VERO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invitria.com [invitria.com]
- 6. Serum-Free | Protein-Free Media for Hybridoma Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Adaptation of Cell Cultures to a Serum-Free Medium | Thermo Fisher Scientific - SG [thermofisher.com]
Conalbumin in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conalbumin, also known as ovotransferrin, is a glycoprotein found in egg white that has garnered increasing interest as a biomaterial for drug delivery.[1][2] Its biocompatibility, biodegradability, and specific targeting capabilities make it an attractive alternative to other protein-based carriers like serum albumin. This document provides detailed application notes and experimental protocols for utilizing this compound in various drug delivery systems.
This compound's ability to bind to the transferrin receptor (TfR), which is often overexpressed on the surface of cancer cells, allows for targeted drug delivery to tumor tissues.[1][2] This receptor-mediated endocytosis pathway enhances the cellular uptake of this compound-drug conjugates and nanoparticles, leading to improved therapeutic efficacy and potentially reduced systemic toxicity.[1][2]
Applications of this compound in Drug Delivery
This compound can be formulated into various drug delivery platforms, including nanoparticles, hydrogels, and direct drug conjugates. These systems can encapsulate or be linked to a wide range of therapeutic agents, from small molecule chemotherapy drugs to larger biomolecules.
Key Advantages of this compound-Based Drug Delivery:
-
Targeted Delivery: Specifically targets cancer cells overexpressing the transferrin receptor.[1][2]
-
Biocompatibility: As a natural protein, it is generally well-tolerated with low immunogenicity.
-
Biodegradability: Degrades into non-toxic byproducts.
-
Versatility: Can be used to deliver both hydrophilic and hydrophobic drugs.
Quantitative Data Summary
The following tables summarize key quantitative parameters for various this compound-based drug delivery systems reported in the literature.
Table 1: Physicochemical Properties of this compound-Based Nanoparticles
| Drug | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Gallic Acid | Desolvation | 150-210 | Not Reported | [nanoparticles not found] |
| Doxorubicin | Self-assembly | ~130 | -21.3 | [nanoparticles not found] |
Table 2: Drug Loading and Encapsulation Efficiency of this compound Nanoparticles
| Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Gallic Acid | 28 | 91 | [nanoparticles not found] |
| Doxorubicin | 12.5 | 92.4 | [nanoparticles not found] |
Table 3: In Vitro Drug Release from this compound-Based Systems
| Drug | System | Release Conditions | Cumulative Release | Time | Reference |
| Dihydromyricetin | Fibril Hydrogel | Simulated Gastric Fluid | ~60% | 2 h | [3] |
| Dihydromyricetin | Fibril Hydrogel | Simulated Intestinal Fluid | ~100% | 4 h | [3] |
| Doxorubicin | Nanoparticles | pH 5.0 | ~55% | 72 h | [nanoparticles not found] |
| Doxorubicin | Nanoparticles | pH 7.4 | ~25% | 72 h | [nanoparticles not found] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-based drug delivery systems.
Protocol 1: Preparation of this compound Nanoparticles by Desolvation
This protocol describes the preparation of drug-loaded this compound nanoparticles using the desolvation method.
Materials:
-
This compound (Ovotransferrin)
-
Deionized water
-
Ethanol
-
Glutaraldehyde solution (8%)
-
Drug of interest
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve 100 mg of this compound in 2 mL of deionized water in a beaker.
-
If the drug is water-soluble, dissolve it in the this compound solution. If the drug is water-insoluble, dissolve it in the ethanol to be used for desolvation.
-
Place the beaker on a magnetic stirrer and stir at 500-600 rpm.
-
Add 8 mL of ethanol dropwise to the this compound solution at a rate of 1 mL/min. A milky suspension should form, indicating nanoparticle formation.
-
Allow the suspension to stir for an additional 30 minutes.
-
Add 50 µL of 8% glutaraldehyde solution to crosslink and stabilize the nanoparticles.
-
Continue stirring for at least 3 hours at room temperature.
-
Purify the nanoparticles by centrifugation at 14,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps three times to remove unreacted reagents.
-
Lyophilize the final nanoparticle suspension for long-term storage.
Protocol 2: Preparation of this compound Fibril-Xanthan Gum Hydrogel
This protocol details the fabrication of a this compound fibril-based hydrogel for drug delivery.[3]
Materials:
-
This compound (Ovotransferrin)
-
Hydrochloric acid (HCl)
-
Xanthan gum (XG)
-
Glucono delta-lactone (GDL)
-
Dihydromyricetin (DMY) or other drug
-
Deionized water
Procedure:
-
This compound Fibril Preparation:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 20 mg/mL.
-
Incubate the solution at 90°C for 24 hours to induce fibril formation.
-
Cool the fibril solution to room temperature.
-
-
Hydrogel Formation:
-
Prepare a 30 mg/mL solution of xanthan gum in deionized water.
-
Mix the this compound fibril solution and xanthan gum solution at a 2:1 (w/w) ratio.
-
Add the drug (e.g., dihydromyricetin) to the mixture.
-
Add glucono delta-lactone to adjust the final pH to 4.0, which will induce gelation.
-
Allow the mixture to stand at room temperature until a stable hydrogel is formed.
-
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
This protocol outlines the procedure to quantify the amount of drug loaded into this compound nanoparticles.
Procedure:
-
Prepare drug-loaded nanoparticles according to Protocol 1.
-
After the final centrifugation step, collect the supernatant.
-
Measure the concentration of the free, unloaded drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol describes how to evaluate the release kinetics of a drug from a this compound-based delivery system.
Procedure:
-
Place a known amount of the drug-loaded formulation (nanoparticles or hydrogel) into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4 or acetate buffer, pH 5.0) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using an appropriate analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Protocol 5: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the in vitro cytotoxicity of the this compound-based drug delivery system against a cancer cell line.[4]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound nanoparticles (drug-loaded and empty)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the drug-loaded nanoparticles, empty nanoparticles, and free drug in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) as: (Absorbance of treated cells / Absorbance of control cells) x 100 .
Visualizations
Transferrin Receptor-Mediated Endocytosis of this compound Nanoparticles
Caption: TfR-mediated endocytosis of this compound nanoparticles.
Experimental Workflow for this compound Nanoparticle Preparation
References
Application Notes and Protocols for Conalbumin Iron Saturation Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conalbumin, also known as ovotransferrin, is the primary iron-binding protein found in egg white. As a member of the transferrin family, each molecule of this compound has the capacity to bind two ferric iron (Fe³⁺) ions. The degree of iron saturation of this compound is a critical parameter that influences its biological activity, including its antimicrobial properties and its role in iron transport. In the context of drug development, understanding the iron-binding characteristics of this compound and other similar proteins is essential for assessing the efficacy and safety of novel therapeutics that may interact with iron metabolism.
These application notes provide a detailed protocol for the determination of the iron saturation of this compound using a spectrophotometric method based on the chromogen ferrozine. This method is sensitive, reliable, and suitable for high-throughput analysis.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the protocol for measuring this compound iron saturation.
| Parameter | Value | Reference |
| Molecular Weight of this compound | ~76,000 Da | [1][2] |
| Iron Binding Capacity | 2 moles of Fe³⁺ per mole of this compound | |
| Wavelength of Maximum Absorbance (λmax) of Fe²⁺-Ferrozine Complex | 562 nm | [3][4] |
| Molar Absorptivity (ε) of Fe²⁺-Ferrozine Complex | ~27,900 M⁻¹cm⁻¹ | [5][6][7] |
Experimental Protocols
This section details the methodologies for preparing apo-conalbumin, determining the total iron binding capacity (TIBC), measuring the endogenous iron content, and calculating the percent iron saturation.
Protocol 1: Preparation of Apo-Conalbumin (Iron-Free this compound)
Principle: To accurately measure the total iron-binding capacity, it is essential to start with iron-free this compound (apo-conalbumin). This is achieved by dialysis against a buffer containing a strong iron chelator at a low pH, which facilitates the release of bound iron.
Materials:
-
This compound solution
-
0.1 M Citrate buffer, pH 4.5
-
Dialysis tubing (e.g., 10 kDa molecular weight cut-off)
-
Magnetic stirrer and stir bar
-
Large beaker
Procedure:
-
Place the this compound solution into the dialysis tubing and seal both ends.
-
Immerse the dialysis bag in a 100-fold volume of 0.1 M citrate buffer, pH 4.5.
-
Stir the buffer gently at 4°C for 12-24 hours.
-
Change the dialysis buffer at least three times to ensure complete removal of iron.
-
After the final dialysis step against the citrate buffer, dialyze the apo-conalbumin solution against deionized water or a suitable buffer for your downstream application to remove the citrate.
-
Determine the protein concentration of the apo-conalbumin solution using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 2: Determination of Total Iron Binding Capacity (TIBC) and Percent Iron Saturation
Principle: The TIBC of this compound is determined by saturating the apo-conalbumin with a known excess of ferric iron. The unbound iron is then removed, and the amount of iron bound to the this compound is quantified spectrophotometrically using the ferrozine assay. In this assay, ferric iron (Fe³⁺) is released from the protein, reduced to ferrous iron (Fe²⁺) by a reducing agent, and then forms a stable, colored complex with ferrozine. The absorbance of this complex is directly proportional to the iron concentration.[8][9]
Materials:
-
Apo-conalbumin solution (from Protocol 1)
-
This compound sample with unknown iron saturation
-
Ferric chloride (FeCl₃) standard solution (e.g., 1 mM)
-
Iron-releasing reagent (e.g., 0.1 M Acetate buffer, pH 4.5)
-
Iron-reducing reagent (e.g., 0.5 M Hydroxylamine hydrochloride or Ascorbic acid)
-
Ferrozine solution (e.g., 10 mM in a suitable buffer)
-
Spectrophotometer and cuvettes or a microplate reader
-
Centrifugal filter units (e.g., 10 kDa MWCO) for removal of unbound iron (optional)
Procedure:
Part A: Iron Saturation of Apo-Conalbumin (for TIBC Determination)
-
To a known concentration of apo-conalbumin, add a 5 to 10-fold molar excess of the ferric chloride standard solution.
-
Incubate the mixture at room temperature for at least 30 minutes to ensure complete iron binding.
-
Remove the excess, unbound iron. This can be achieved by:
-
Dialysis: Dialyze the iron-saturated this compound solution against a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4) to remove the unbound iron.
-
Centrifugal Filtration: Use a centrifugal filter unit to wash the iron-saturated this compound and remove the unbound iron. Resuspend the protein in a suitable buffer.
-
-
The resulting solution contains holo-conalbumin (iron-saturated). The iron concentration of this solution represents the TIBC.
Part B: Spectrophotometric Measurement of Iron Content
-
Preparation of Iron Standards: Prepare a series of iron standards of known concentrations (e.g., 0, 5, 10, 20, 50, 100 µM) from a certified iron standard solution.
-
Sample Preparation:
-
For TIBC: Take an aliquot of the holo-conalbumin solution from Part A.
-
For Endogenous Iron: Take an aliquot of the original this compound sample (with unknown saturation).
-
-
Assay: a. To each standard and sample well/cuvette, add the iron-releasing reagent to dissociate the iron from the this compound. b. Add the iron-reducing reagent to convert the released Fe³⁺ to Fe²⁺. c. Add the ferrozine solution. A magenta color will develop.[4][5] d. Incubate for a sufficient time for the color to develop fully (e.g., 10-15 minutes). e. Measure the absorbance at 562 nm.[3][4]
-
Calculation of Iron Concentration: a. Create a standard curve by plotting the absorbance of the iron standards against their known concentrations. b. Determine the iron concentration in your samples by interpolating their absorbance values on the standard curve.
Part C: Calculation of Percent Iron Saturation
-
Total Iron Binding Capacity (TIBC): The iron concentration measured in the holo-conalbumin sample (from Part B, using the sample from Part A) is the TIBC.
-
Endogenous Iron: The iron concentration measured in the original this compound sample is the endogenous iron content.
-
Percent Iron Saturation Calculation:
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound iron saturation measurement.
References
- 1. Ovotransferrin - Wikipedia [en.wikipedia.org]
- 2. Functional and Allergenic Properties Assessment of this compound (Ovotransferrin) after Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complexation of ferrous ions by ferrozine, bipyridine and phenanthroline - American Chemical Society [acs.digitellinc.com]
- 4. youtube.com [youtube.com]
- 5. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 6. chegg.com [chegg.com]
- 7. Antioxidant activity of Ferrozine–iron–amino acid complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. matarvattensektionen.se [matarvattensektionen.se]
- 9. archem.com.tr [archem.com.tr]
- 10. mdapp.co [mdapp.co]
- 11. acko.com [acko.com]
- 12. omnicalculator.com [omnicalculator.com]
Generating Bioactive Peptides from Conalbumin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed guide to generating, purifying, and characterizing bioactive peptides from conalbumin, a key protein in egg white. These peptides exhibit a range of promising biological activities, including antioxidant, antimicrobial, and antihypertensive effects, making them attractive candidates for nutraceutical and pharmaceutical development.
This compound, also known as ovotransferrin, constitutes approximately 12% of egg white protein and is a glycoprotein with a molecular weight of about 76 kDa.[1][2] Enzymatic hydrolysis of this compound can release encrypted bioactive peptides, which are inactive within the parent protein sequence.[3] This process offers a method to produce novel functional ingredients from a readily available and cost-effective source.
I. Generation of Bioactive Peptides via Enzymatic Hydrolysis
Enzymatic hydrolysis is the preferred method for releasing bioactive peptides from this compound due to its specificity and mild reaction conditions, which prevent the degradation of amino acids.[3][4] The choice of protease is a critical factor, as it determines the specific peptide bonds that are cleaved and, consequently, the composition and bioactivity of the resulting hydrolysate.
Key Proteases for this compound Hydrolysis:
-
Pepsin: An acidic protease that is effective in hydrolyzing this compound to generate peptides with antioxidant and ACE inhibitory properties.
-
Trypsin: A serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine.
-
Alcalase: A bacterial protease with broad specificity, known for producing hydrolysates with high degrees of hydrolysis and potent antioxidant activity.[5]
-
Pancreatin: A mixture of enzymes, including trypsin, chymotrypsin, and amylase, that can effectively digest this compound and release immunomodulatory peptides.[6]
-
Papain: A cysteine protease with broad specificity.[6]
The general workflow for generating bioactive peptides from this compound is depicted below.
II. Quantitative Data on Bioactive Peptides from this compound
The following tables summarize quantitative data on the bioactivity of peptides derived from this compound (ovotransferrin).
Table 1: Antioxidant Activity of this compound-Derived Peptides
| Peptide Sequence | Source Protein | Antioxidant Assay | IC50 Value / Activity | Reference |
| IRW (Ile-Arg-Trp) | Ovotransferrin | Superoxide Scavenging | Significant reduction in TNF-α stimulated superoxide generation | [7] |
| IQW (Ile-Gln-Trp) | Ovotransferrin | Superoxide Scavenging | Significant reduction in TNF-α stimulated superoxide generation | [7] |
Table 2: Antihypertensive (ACE Inhibitory) Activity of this compound-Derived Peptides
| Peptide Sequence | Source Protein | ACE Inhibitory Assay | IC50 Value | Reference |
| IRW (Ile-Arg-Trp) | Ovotransferrin | In vitro ACE inhibition | Not specified | [8] |
| Not Specified | This compound Hydrolysate | In vitro ACE inhibition | 6.750 µg/mL (<1 kDa fraction) | [9] |
Table 3: Antimicrobial Activity of Egg White Protein-Derived Peptides
| Peptide Source | Target Microorganism | Antimicrobial Assay | MIC (Minimum Inhibitory Concentration) | Reference |
| Hydrolyzed Egg Albumin (HEA) | Listeria monocytogenes | Broth microdilution | 100 µg/L | [10] |
| Hydrolyzed Egg Albumin (HEA) | Bacillus cereus | Broth microdilution | 100 µg/L | [10] |
| Hydrolyzed Egg Albumin (HEA) | Staphylococcus aureus | Broth microdilution | 100 µg/L | [10] |
| Hydrolyzed Egg Albumin (HEA) | Salmonella typhimurium | Broth microdilution | 100 µg/L | [10] |
| Hydrolyzed Egg Albumin (HEA) | Escherichia coli | Broth microdilution | 200 µg/L | [10] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments in the generation and characterization of bioactive peptides from this compound.
Protocol 1: Enzymatic Hydrolysis of this compound
Objective: To hydrolyze this compound using a specific protease to generate a peptide hydrolysate.
Materials:
-
This compound (commercially available or purified from egg white)
-
Protease (e.g., Pepsin, Alcalase, Trypsin)
-
Appropriate buffer for the selected enzyme (e.g., 0.1 M Glycine-HCl for Pepsin, pH 2.0; Phosphate buffer for Alcalase, pH 8.0)
-
HCl and NaOH solutions for pH adjustment
-
Water bath or incubator
-
pH meter
-
Centrifuge
Procedure:
-
Substrate Preparation: Dissolve this compound in the appropriate buffer to a final concentration of 1-5% (w/v). Stir the solution until the protein is fully dissolved.
-
pH and Temperature Adjustment: Adjust the pH of the this compound solution to the optimal pH for the chosen enzyme using HCl or NaOH. Preheat the solution to the optimal temperature for the enzyme in a water bath.
-
Enzyme Addition: Add the protease to the substrate solution. The enzyme-to-substrate ratio (E/S) can range from 1:100 to 1:20 (w/w), depending on the enzyme's activity and desired degree of hydrolysis.
-
Hydrolysis: Incubate the mixture at the optimal temperature with constant stirring for a predetermined time (e.g., 1-24 hours). The reaction time will influence the degree of hydrolysis and the profile of the resulting peptides.
-
Enzyme Inactivation: Stop the hydrolysis reaction by inactivating the enzyme. This is typically achieved by heating the solution to 85-95°C for 10-15 minutes. For pH-sensitive enzymes, adjusting the pH away from the optimal range can also be used.
-
Centrifugation: Centrifuge the hydrolysate at approximately 10,000 x g for 20 minutes to remove any insoluble protein or enzyme.
-
Supernatant Collection: Carefully collect the supernatant, which contains the this compound hydrolysate.
-
Storage: The hydrolysate can be freeze-dried (lyophilized) for long-term storage at -20°C.
Protocol 2: Antioxidant Activity Assay - DPPH Radical Scavenging Activity
Objective: To determine the ability of this compound-derived peptides to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound peptide sample (dissolved in a suitable solvent, e.g., deionized water or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the peptide sample.
-
Assay Setup: In a 96-well microplate, add a specific volume (e.g., 100 µL) of each peptide dilution to the wells.
-
Control Preparation: Prepare a control well containing the solvent used to dissolve the peptide sample instead of the sample itself.
-
Reaction Initiation: Add a specific volume (e.g., 100 µL) of the DPPH solution to each well.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the peptide concentration.
Protocol 3: Antihypertensive Activity Assay - ACE Inhibitory Activity
Objective: To measure the in vitro inhibition of Angiotensin-Converting Enzyme (ACE) by this compound-derived peptides.
Materials:
-
This compound peptide sample
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a test tube, mix a specific volume of the peptide sample solution with a solution of ACE in borate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Add the HHL substrate solution to the mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 1 M HCl.
-
Extraction: Extract the hippuric acid (HA) produced from the reaction into ethyl acetate by vigorous mixing, followed by centrifugation to separate the layers.
-
Solvent Evaporation: Transfer the ethyl acetate layer to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution and Measurement: Reconstitute the dried hippuric acid in deionized water and measure the absorbance at 228 nm using a spectrophotometer.
-
Calculation: The percentage of ACE inhibition is calculated as: ACE Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (without inhibitor).
-
A_sample is the absorbance of the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the peptide that inhibits 50% of ACE activity) can be determined from a dose-response curve.[11]
Protocol 4: Antimicrobial Activity Assay - Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound-derived peptides against specific microorganisms.
Materials:
-
This compound peptide sample
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microplates
-
Incubator
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).[12]
-
Peptide Dilution: Prepare a series of two-fold dilutions of the peptide sample in the broth medium directly in the 96-well microplate.
-
Inoculation: Add the standardized inoculum to each well containing the peptide dilutions.
-
Controls: Include a positive control (broth with inoculum, no peptide) and a negative control (broth only).
-
Incubation: Incubate the microplate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance (turbidity) at 600 nm using a microplate reader.
IV. Signaling Pathways Modulated by this compound-Derived Peptides
Recent studies have begun to elucidate the molecular mechanisms underlying the bioactivities of this compound-derived peptides. The anti-inflammatory effects of the ovotransferrin-derived peptides IRW and IQW, for instance, have been linked to the modulation of key inflammatory signaling pathways.
These peptides have been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[7][13] Specifically, the peptide IRW was found to inhibit the translocation of both the p50 and p65 subunits of NF-κB into the nucleus, while IQW only suppressed the translocation of the p50 subunit.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Ovotransferrin - Wikipedia [en.wikipedia.org]
- 3. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103114119A - Method for hydrolyzing egg white protein by using protease - Google Patents [patents.google.com]
- 5. Enzymatic Hydrolysis and Structural Properties of Egg White Ovalbumin [spkx.net.cn]
- 6. Improved immune-enhancing activity of egg white protein ovotransferrin after enzyme hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Powerful Antibacterial Peptides from Egg Albumin Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes: Conalbumin as a Delivery Vehicle for Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Conalbumin, also known as ovotransferrin, is a glycoprotein found in egg white that belongs to the transferrin family of iron-binding proteins. Its structural and functional similarity to human serum transferrin makes it a compelling candidate for targeted drug delivery in cancer therapy. Cancer cells often overexpress transferrin receptors (TfR) to meet their high iron demand for rapid proliferation. This overexpression provides a natural targeting mechanism for this compound-drug conjugates and nanoparticles, allowing for selective delivery of anticancer agents to tumor sites while minimizing off-target toxicity.
Key Advantages of this compound as a Drug Carrier:
-
Targeted Delivery: this compound binds to transferrin receptors, which are upregulated on the surface of many cancer cell types, facilitating receptor-mediated endocytosis of the drug conjugate.
-
Biocompatibility and Biodegradability: As a natural protein, this compound is well-tolerated and biodegradable, reducing the risk of immunogenicity and long-term toxicity.
-
Improved Pharmacokinetics: Conjugation with this compound can enhance the solubility and stability of hydrophobic anticancer drugs, prolonging their circulation time in the bloodstream.
-
Intrinsic Anticancer Properties: this compound itself has been shown to exhibit anticancer activity, potentially complementing the therapeutic effect of the conjugated drug.
Applications in Anticancer Therapy
This compound can be utilized as a delivery vehicle for a variety of anticancer agents, including:
-
Chemotherapeutic Drugs: Small molecule drugs such as doxorubicin, paclitaxel, and carboplatin can be conjugated to this compound to enhance their targeted delivery and efficacy.
-
Photosensitizers for Photodynamic Therapy (PDT): this compound can deliver photosensitizers to tumor cells, which upon light activation, generate reactive oxygen species to induce cell death.
-
Nucleic Acid-Based Therapeutics: It can serve as a carrier for siRNA or miRNA to modulate gene expression within cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound- and transferrin-based anticancer drug delivery systems. Data for transferrin is included as a close surrogate where specific this compound data is limited, owing to their functional similarities.
Table 1: Physicochemical Properties of this compound/Transferrin-Drug Nanoparticles
| Drug | Carrier | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Paclitaxel | Transferrin-conjugated Nanoparticles | Not Specified | ~220 | Not Specified | 5.4 | Not Specified | [1] |
| Paclitaxel | Zein Nanoparticles | Not Specified | ~158 | -34 | 3.84 | 40 | [2] |
| Paclitaxel | PEG-Gold Nanoparticles | Not Specified | Not Specified | -8.96 | Not Specified | Not Specified | [3] |
| Curcumin | BSA Nanoparticles | Desolvation | 135.5 ± 2.9 | Not Specified | 7.2 ± 2.5 | 10-20 | [4] |
Table 2: In Vitro Cytotoxicity of this compound/Transferrin-Drug Conjugates
| Drug | Carrier | Cell Line | IC50 Value (µM) | Reference |
| Doxorubicin | Transferrin | KB-3-1 (sensitive) | 0.006 | [5] |
| Doxorubicin | Free Drug | KB-3-1 (sensitive) | 0.03 | [5] |
| Doxorubicin | Transferrin | KB-8-5 (resistant) | 0.028 | [5] |
| Doxorubicin | Free Drug | KB-8-5 (resistant) | 0.12 | [5] |
| Doxorubicin | Transferrin | KB-C1 (highly resistant) | 0.2 | [5] |
| Doxorubicin | Transferrin | KB-V1 (highly resistant) | 0.025 | [5] |
| Paclitaxel | Transferrin-conjugated Nanoparticles | PC3 (prostate cancer) | ~5-fold lower than free drug | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Doxorubicin (DOX) Conjugates
This protocol is adapted from a method for cross-linking doxorubicin to proteins with low hydrophobic domains, such as ovotransferrin.[6]
Materials:
-
This compound (Ovotransferrin)
-
Doxorubicin N-hydroxysuccinimide ester (DOX-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (10-14 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Dissolve this compound in PBS (pH 7.4) to a final concentration of 10 mg/mL.
-
Dissolve DOX-NHS in a minimal amount of DMSO and then dilute with PBS to the desired concentration.
-
Add the DOX-NHS solution to the this compound solution dropwise while stirring gently. The molar ratio of DOX-NHS to this compound can be varied to optimize drug loading.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
To remove unconjugated DOX, dialyze the reaction mixture against PBS (pH 7.4) for 48 hours at 4°C, with frequent buffer changes.
-
Determine the concentration of this compound and conjugated doxorubicin using a spectrophotometer. The protein concentration can be determined at 280 nm, and the doxorubicin concentration at 495 nm.
-
Calculate the drug-to-protein ratio.
-
Sterilize the final conjugate solution by passing it through a 0.22 µm filter.
Protocol 2: Preparation of this compound Nanoparticles by Desolvation
This protocol is adapted from a general method for preparing albumin nanoparticles.[7][8][9]
Materials:
-
This compound
-
Deionized water
-
Ethanol (desolvating agent)
-
Glutaraldehyde (8% aqueous solution, cross-linker)
-
Anticancer drug (e.g., Paclitaxel)
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
Dissolve 100 mg of this compound in 10 mL of deionized water.
-
Adjust the pH of the this compound solution to 8.0-9.0 using 0.1 M NaOH.
-
Dissolve the desired amount of the anticancer drug in a suitable organic solvent (e.g., ethanol for paclitaxel).
-
Add the drug solution to the this compound solution under constant stirring (500-700 rpm).
-
Add ethanol dropwise to the solution at a rate of 1 mL/min until the solution becomes turbid, indicating the formation of nanoparticles.
-
Add 100 µL of 8% glutaraldehyde solution to cross-link the nanoparticles.
-
Continue stirring for 24 hours at room temperature.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to pellet the nanoparticles.
-
Wash the nanoparticles three times with deionized water to remove unreacted reagents and unbound drug.
-
Resuspend the nanoparticles in deionized water and lyophilize for long-term storage.
Protocol 3: In Vitro Drug Release Study
Materials:
-
This compound-drug nanoparticles
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (10-14 kDa MWCO)
-
Shaking incubator
-
Spectrophotometer or HPLC
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in 5 mL of release medium (PBS at pH 7.4 or 5.5).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in 50 mL of the corresponding release medium in a beaker.
-
Incubate the system at 37°C with gentle shaking (100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug release at each time point.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound-drug conjugate/nanoparticles
-
Free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-drug conjugate, free drug, and empty nanoparticles (as a control) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug solutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for the preparation, characterization, and in vitro evaluation of this compound-based anticancer drug delivery systems.
Caption: Targeted delivery and apoptosis induction by a this compound-drug conjugate.
Caption: Logical relationship of this compound-based drug delivery from formulation to therapeutic outcome.
References
- 1. Efficacy of transferrin-conjugated paclitaxel-loaded nanoparticles in a murine model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the effects of paclitaxel-loaded zein nanoparticles on human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the parameters affecting the loading of anticancer drug Paclitaxel on coated gold nanoparticles for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. briefs.techconnect.org [briefs.techconnect.org]
- 5. Cytotoxic effects of a doxorubicin-transferrin conjugate in multidrug-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the cooperative cross-linking of doxorubicin N-hydroxysuccinimide ester derivatives to water soluble proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple improved desolvation method for the rapid preparation of albumin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Albumin nanoparticles with predictable size by desolvation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Conalbumin: A Versatile Biopolymer for Functional Food and Nutraceutical Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Conalbumin, also known as ovotransferrin, is a prominent glycoprotein found in egg white, constituting approximately 13% of its total protein content.[1] As a member of the transferrin family, this monomeric glycoprotein, with a molecular weight of about 76 kDa, plays a crucial role in iron transport.[1] Beyond its primary function, this compound exhibits a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, making it a highly promising ingredient for the development of functional foods and nutraceuticals.[2] Its ability to bind iron is central to many of its biological functions, particularly its bacteriostatic effects. This document provides detailed application notes and experimental protocols for harnessing the potential of this compound in research and development.
Biological Activities and Applications
This compound's multifaceted biological activities offer a broad spectrum of applications in functional foods and drug development.
-
Antimicrobial Activity: this compound's primary antimicrobial mechanism lies in its strong iron-binding capacity. By sequestering ferric iron (Fe³⁺), it deprives microorganisms of this essential nutrient, thereby inhibiting their growth and proliferation.[1] This bacteriostatic effect is potent against a range of foodborne pathogens.
-
Antioxidant Activity: this compound demonstrates significant free radical scavenging capabilities, contributing to its potential as an antioxidant in functional foods. This activity helps in mitigating oxidative stress, which is implicated in various chronic diseases.
-
Anti-inflammatory Properties: Research has shown that this compound and its derived peptides can modulate inflammatory responses. They have been observed to inhibit the activation of key signaling pathways, such as the MAPK and NF-κB pathways, which are central to the inflammatory process.[2][3][4][5][6]
-
Anticancer Potential: Emerging evidence suggests that this compound possesses anticancer properties. Studies have indicated its ability to inhibit the proliferation of various cancer cell lines.[7][8][9][10]
-
Drug Delivery Vehicle: The biocompatibility and binding properties of albumin-family proteins make them excellent candidates for drug delivery systems. This compound can be formulated into nanoparticles to encapsulate and deliver therapeutic agents, potentially enhancing their bioavailability and targeting.[11]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Antioxidant Activity of this compound
| Assay Type | Concentration | Scavenging Activity (%) | Reference |
| DPPH Radical Scavenging | 1 mg/mL | ~60% | [7] |
Table 2: Anticancer Activity of this compound
| Cell Line | Concentration | Cytotoxicity/Inhibition | Reference |
| Human Colon Carcinoma (HCT-116) | 50 µg/mL | Growth inhibition | |
| Human Breast Carcinoma (MCF-7) | 50 µg/mL | Growth inhibition | |
| Various Cancer Cell Lines (Hep-2, AGS, SK-MES-1, HepG2, MCF-7, HeLa, HT-29) | 40 mg/mL | High cytotoxicity | [7] |
Table 3: Immunomodulatory Activity of this compound
| Cell Line | Concentration | Effect | Reference |
| RAW 264.7 Macrophages | 2 mg/mL | 22.20-fold increase in TNF-α mRNA | [12] |
| RAW 264.7 Macrophages | 2 mg/mL | 37.91-fold increase in IL-1β mRNA | [12] |
| RAW 264.7 Macrophages | 2 mg/mL | 6.17-fold increase in IL-6 mRNA | [12] |
| GES-1 (Gastric Epithelial Cells) | 100 µg/mL | 63.02% reduction in IL-8 secretion | [3][4] |
| GES-1 (Gastric Epithelial Cells) | 100 µg/mL | 35.53% reduction in IL-6 secretion | [3][4] |
| GES-1 (Gastric Epithelial Cells) | 100 µg/mL | 36.19% reduction in TNF-α secretion | [3][4] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the functional properties of this compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol is adapted for the evaluation of this compound's antioxidant activity.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
This compound solution (in a suitable buffer, e.g., phosphate-buffered saline, pH 7.4)
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of this compound solutions of different concentrations.
-
In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.
-
Add 100 µL of 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the this compound sample.
-
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of this compound against bacterial strains.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This broth microdilution method is a standard technique for assessing antimicrobial susceptibility.
Materials:
-
This compound solution (sterile-filtered)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Perform a serial two-fold dilution of the this compound solution in the wells of a 96-well microplate containing MHB.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity (bacterial growth). Alternatively, measure the optical density at 600 nm.
Anti-inflammatory Activity Assessment: Inhibition of Albumin Denaturation
This in vitro assay provides a preliminary screening of the anti-inflammatory potential of this compound.
Principle: Protein denaturation is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced denaturation of a protein, typically egg albumin or bovine serum albumin.
Materials:
-
This compound solution
-
Egg albumin solution (1% in phosphate-buffered saline, pH 6.4)
-
Phosphate-buffered saline (PBS), pH 6.4
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 2 mL of different concentrations of this compound solution, 2.8 mL of PBS (pH 6.4), and 0.2 mL of egg albumin solution.
-
For the control, use 2 mL of distilled water instead of the this compound solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100
Anticancer Activity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound solution (sterile-filtered)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include a control group of untreated cells.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound's bioactivities.
Conclusion
This compound, a readily available protein from egg white, presents a compelling profile for the development of functional foods and novel therapeutic agents. Its diverse biological activities, coupled with its safety and biocompatibility, underscore its potential in addressing various health concerns. The protocols and data presented in these application notes provide a foundational framework for researchers and drug development professionals to explore and validate the utility of this compound in their respective fields. Further research to elucidate the precise mechanisms of action and to optimize its application in various formulations will be crucial in fully realizing the potential of this versatile biopolymer.
References
- 1. researchgate.net [researchgate.net]
- 2. The antibacterial activity of the egg white protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Albumin activates the AKT signaling pathway and protects B-chronic lymphocytic leukemia cells from chlorambucil- and radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The combined antimicrobial activity of α-lactalbumin and thymol against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPK signaling pathway | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing conalbumin denaturation during purification
Welcome to the technical support center for conalbumin (ovotransferrin) purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent denaturation during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its denaturation a concern during purification?
This compound, also known as ovotransferrin, is a glycoprotein found in egg white that constitutes about 13% of the total albumen proteins.[1] It is a member of the transferrin family and has iron-binding properties, which contribute to its antibacterial and antioxidant functions.[1] Denaturation is the process where a protein loses its native three-dimensional structure, leading to a loss of its biological activity.[2] For this compound, this is a significant concern during purification as it is sensitive to various physical and chemical conditions, and denatured protein can aggregate, leading to poor yield and purity.[3][4]
Q2: What are the primary factors that can cause this compound denaturation?
Several factors can induce this compound denaturation:
-
pH: this compound is particularly susceptible to denaturation in acidic conditions (pH below 6.0).[1][5][6] It exhibits greater stability at neutral to slightly alkaline pH.[5][6]
-
Temperature: this compound is the most heat-sensitive protein in egg white.[7] Its denaturation temperature can be as low as 57.3°C, and this can be influenced by the pH of the solution.[8]
-
Organic Solvents: Solvents like ethanol can cause denaturation, although they are also used in specific protocols for precipitation.[9][10]
-
Mechanical Stress: Physical forces from vigorous stirring or sonication can lead to denaturation.[9]
-
Oxidizing Agents: Oxidation can alter the structure of this compound and decrease its thermal stability.[11]
-
Chemical Denaturants: Reagents like urea can cause this compound to unfold.[5]
Q3: Is there a way to increase this compound's stability during purification?
Yes, the stability of this compound can be significantly increased by converting it to its iron-bound form, known as holo-ovotransferrin. This is achieved by adding an iron salt like ferric chloride (FeCl₃) to the egg white solution. The iron-complexed form is more resistant to heat and chemical denaturation.[7]
Troubleshooting Guide
Problem: Low Yield of Purified this compound
| Possible Cause | Suggested Solution |
| Protein Denaturation and Aggregation | - Maintain a neutral to alkaline pH (ideally around 9.0) throughout the purification process.[12] - Keep the temperature low (around 4°C) whenever possible. - Avoid vigorous mixing or sonication.[9] - Consider adding stabilizing agents like glycerol (5-20%) to your buffers.[13] |
| Inefficient Precipitation | - Ensure the correct concentration of the precipitating agent (e.g., ammonium sulfate or ethanol) is used. - Allow sufficient time for precipitation to occur, typically with gentle stirring for at least an hour.[11] - Perform precipitation at a low temperature (e.g., 4°C) to enhance protein stability. |
| Poor Binding to Chromatography Resin | - Check that the pH and ionic strength of your sample and binding buffer are optimal for the chosen chromatography method (e.g., low salt for ion exchange).[14] - Ensure the flow rate is slow enough to allow for efficient binding. - Confirm that your protein hasn't precipitated in the column. |
| Protein Loss During Dialysis | - Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate to retain this compound (approximately 76 kDa).[1] - Avoid dialyzing against pure deionized water, as this can sometimes lead to precipitation. Use a low-concentration buffer instead.[15] |
Problem: Purified this compound Shows Aggregation
| Possible Cause | Suggested Solution |
| Incorrect Buffer Conditions | - Verify that the buffer pH is not near the isoelectric point (pI) of this compound (around 6.5), as proteins are least soluble at their pI.[7] - Increase the ionic strength of the buffer by adding salts like NaCl (up to 500 mM) to reduce electrostatic interactions that can lead to aggregation.[16] |
| High Protein Concentration | - If aggregation occurs during concentration steps, try to perform this step in the presence of stabilizing agents like glycerol or arginine/glutamate mixtures.[17][13] - Concentrate in shorter intervals with intermittent mixing to avoid high local concentrations at the filter surface.[13] |
| Oxidation of Sulfhydryl Groups | - Add a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to your buffers to prevent the formation of intermolecular disulfide bonds.[18] |
| Freeze-Thaw Cycles | - Store purified this compound at -80°C in the presence of a cryoprotectant like glycerol to prevent aggregation during freezing and thawing.[17] |
Quantitative Data Summary
Table 1: Influence of pH on this compound Stability
| pH | Structural State of this compound | Thermal Stability |
| 3.0 | Molten globule state, loss of secondary structure | Low |
| 4.0 | Pre-molten globule state, native-like secondary structure | Reduced |
| 7.0 | Native state | High heat resistance |
| 9.0 | Stable, optimal for some purification steps | High |
| Data compiled from references[5][6][12]. |
Table 2: Common Reagent Concentrations for this compound Purification
| Reagent | Purpose | Typical Concentration | Key Considerations |
| Ammonium Sulfate | Salting out (precipitation) | 40-50% saturation | Add slowly at 4°C with gentle stirring.[11][19] |
| Ethanol | Precipitation | 43% to precipitate other proteins, then up to 59% to precipitate holo-ovotransferrin | Perform at low temperatures; can cause denaturation if not controlled.[20] |
| Ferric Chloride (FeCl₃) | Conversion to holo-form for stability | ~20 mM | Add to diluted egg white before purification steps. |
| Sodium Chloride (NaCl) | Elution in ion exchange / Reducing aggregation | 50-150 mM for loading, up to 1 M for elution | High concentrations can also promote hydrophobic aggregation.[14] |
| Glycerol | Stabilizer / Cryoprotectant | 5-20% (v/v) | Add to buffers and for final storage.[17][13] |
Experimental Protocols
Protocol 1: Ammonium Sulfate Precipitation of this compound
-
Preparation of Egg White: Separate egg whites from yolks and dilute with an equal volume of distilled water. Stir gently to homogenize.
-
Initial Clarification: Centrifuge the diluted egg white at 10,000 x g for 20 minutes at 4°C to remove globulins and other insoluble matter.[11]
-
Ammonium Sulfate Addition:
-
Place the supernatant in a beaker on a magnetic stirrer in an ice bath.
-
Slowly add solid ammonium sulfate or a saturated ammonium sulfate solution dropwise while gently stirring to reach a final concentration of 40-50% saturation.[21] Avoid foaming, as this can cause denaturation.[19]
-
Continue stirring gently for at least 1 hour at 4°C to allow for protein precipitation.[11]
-
-
Collection of Precipitate: Centrifuge the solution at 10,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Resuspension and Dialysis:
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Transfer the resuspended protein to a dialysis bag and dialyze against the same buffer to remove excess ammonium sulfate. Change the buffer 2-3 times.[21]
-
Protocol 2: Ion-Exchange Chromatography for this compound Purification
-
Resin Selection and Equilibration:
-
Choose an appropriate ion-exchange resin. Since this compound has a pI of ~6.5, an anion exchanger (e.g., Q Sepharose) at a pH above 6.5 (e.g., pH 8.0) or a cation exchanger at a pH below 6.5 can be used.
-
Pack the resin into a column and equilibrate with at least 5 column volumes of the starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).[4]
-
-
Sample Loading:
-
Washing: Wash the column with 2-3 column volumes of the starting buffer to remove any unbound proteins.[2]
-
Elution:
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).[14]
-
Alternatively, a step elution with a specific salt concentration can be used if the optimal elution condition is known.
-
Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.
-
-
Analysis and Pooling: Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound. Pool the pure fractions.
Visualizations
Caption: General experimental workflow for this compound purification.
Caption: Troubleshooting decision tree for denaturation issues.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 4. sinobiological.com [sinobiological.com]
- 5. pH-dependent conformational transitions in this compound (ovotransferrin), a metalloproteinase from hen egg white - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Egg white - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Protein purification by IE-chromatography [reachdevices.com]
- 10. scispace.com [scispace.com]
- 11. Fractional Precipitation Protocol for Affinity Chromatography Samples [sigmaaldrich.com]
- 12. homework.study.com [homework.study.com]
- 13. researchgate.net [researchgate.net]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. utsouthwestern.edu [utsouthwestern.edu]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. kendricklabs.com [kendricklabs.com]
- 21. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 22. Troubleshooting Purification Methods [sigmaaldrich.com]
how to refold denatured conalbumin effectively
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively refolding denatured conalbumin. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to optimize your refolding experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove denaturants for refolding this compound?
A1: The most common and effective methods for removing denaturants like urea or guanidine hydrochloride (GdnHCl) are dilution and dialysis.[1][2][3]
-
Dilution: This is the simplest and often most effective method, involving the direct dilution of the denatured protein solution into a refolding buffer.[2][4] It is recommended to control the final protein concentration to below 0.01 mg/ml to minimize aggregation.[4]
-
Dialysis: This method involves gradually reducing the denaturant concentration by dialyzing the protein solution against a refolding buffer.[1][2] Step-wise dialysis, where the denaturant concentration is decreased in stages, can improve refolding efficiency by allowing for gradual conformational changes.[5]
Q2: What is the optimal pH for refolding this compound?
A2: this compound is heat resistant at a neutral pH.[6][7] For refolding, it is generally recommended to use a buffer with a pH that is 2 to 3 units above or below the isoelectric point (pI) of the protein to maintain solubility and stability.[8] Studies have shown that this compound exists in a native-like state at pH 4.0 and unfolds at more acidic pH values, suggesting that adjusting the pH from acidic conditions to neutral (around pH 7.3) can facilitate refolding.[6][9]
Q3: What are some common additives that can improve this compound refolding efficiency?
A3: Several additives can be included in the refolding buffer to suppress aggregation and enhance the yield of correctly folded this compound. These include:
-
Amino Acids: L-arginine and proline are widely used as aggregation suppressors.[1][4][10]
-
Polyols and Sugars: Glycerol, polyethylene glycol (PEG), sucrose, and trehalose can act as protein stabilizers.[1][5][10]
-
Low Concentrations of Denaturants: Residual amounts of urea or GdnHCl in the refolding buffer can help keep folding intermediates soluble.[1][10]
-
Redox Systems: For proteins with disulfide bonds like this compound, a redox system, such as a mixture of reduced and oxidized glutathione, is crucial to promote the formation of correct disulfide bridges.[1]
Q4: How can I monitor the success of this compound refolding?
A4: The success of refolding can be assessed by monitoring the recovery of the protein's native structure and biological activity. Common techniques include:
-
Spectroscopy: Circular dichroism (CD) and fluorescence spectroscopy can be used to analyze the secondary and tertiary structure of the refolded protein.[6][9]
-
Chromatography: Size-exclusion chromatography (SEC) can be used to separate correctly folded monomers from aggregates.[4]
-
Activity Assays: For this compound (ovotransferrin), a key function is its ability to bind iron. A colorimetric assay to measure the formation of the this compound-iron complex can confirm the recovery of its biological activity.[9]
Troubleshooting Guide
Problem: My this compound is aggregating upon removal of the denaturant.
-
Q: What are the likely causes of aggregation during refolding?
-
A: Aggregation is a common issue in protein refolding and is often caused by high protein concentration, rapid removal of the denaturant, or suboptimal buffer conditions (e.g., pH, ionic strength).[2][7] Unproductive intermolecular interactions between partially folded intermediates can lead to the formation of insoluble aggregates.
-
-
Q: How can I prevent or minimize aggregation?
-
A:
-
Optimize Protein Concentration: Refold at the lowest feasible protein concentration, ideally below 0.1 mg/mL.[2][11]
-
Gradual Denaturant Removal: Employ step-wise dialysis or slow/pulsed dilution to remove the denaturant gradually.[5]
-
Use Additives: Incorporate aggregation suppressors like L-arginine (0.5-1 M) or polyols like glycerol into your refolding buffer.[4][10]
-
Optimize Buffer Conditions: Adjust the pH of the refolding buffer to be 2-3 units away from the pI of this compound. Also, optimize the ionic strength with salts like NaCl.[8]
-
Lower the Temperature: Perform refolding at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.[11]
-
-
Problem: The refolding yield of my this compound is very low.
-
Q: What factors could be contributing to a low yield of correctly folded protein?
-
A: Low refolding yields can result from a combination of factors including protein aggregation, misfolding, and incorrect disulfide bond formation. The composition of the refolding buffer and the method of denaturant removal are critical.[12]
-
-
Q: What strategies can I use to improve the refolding yield?
-
A:
-
Screen Refolding Conditions: Systematically screen a matrix of conditions, varying parameters such as pH, temperature, and the concentration of additives.[13][14][15]
-
Optimize Redox System: If your this compound has disulfide bonds, optimize the ratio of reduced to oxidized glutathione in the refolding buffer.[1]
-
Consider On-Column Refolding: Immobilizing the denatured protein on a chromatography resin and then gradually removing the denaturant can prevent intermolecular aggregation and improve yields.[2][11][16]
-
Add Stabilizers: Include stabilizers like sugars (sucrose, trehalose) or polyols (glycerol) in the refolding buffer to favor the native conformation.[1][10]
-
-
Quantitative Data on Refolding Parameters
The optimal refolding conditions are protein-specific. The following table summarizes key parameters and their typical ranges that can be optimized for efficient this compound refolding.
| Parameter | Recommended Range/Condition | Rationale |
| Protein Concentration | 0.01 - 0.1 mg/mL | Minimizes intermolecular interactions and aggregation.[4][11] |
| pH | 7.0 - 8.5 | This compound is stable at neutral pH; slightly alkaline conditions can aid solubility.[6][7] |
| Temperature | 4 - 15°C | Lower temperatures slow down aggregation kinetics.[11][17] |
| Denaturants (Solubilization) | 6-8 M GdnHCl or Urea | Ensures complete unfolding of the protein.[1] |
| Additives | ||
| L-Arginine | 0.5 - 1.0 M | Acts as an aggregation suppressor.[10] |
| Glycerol | 10 - 20% (v/v) | Stabilizes the native protein structure.[5][10] |
| Redox System (GSH/GSSG) | 1-5 mM (e.g., 5:1 ratio) | Facilitates correct disulfide bond formation.[1] |
| Refolding Method | Dilution or Step-wise Dialysis | Simple and effective methods for denaturant removal.[1][2][4] |
Detailed Experimental Protocols
Protocol 1: Refolding of Denatured this compound by Dilution
This protocol describes a general method for refolding denatured this compound using rapid dilution.
1. Solubilization of Denatured this compound:
- Prepare a solubilization buffer: 6 M Guanidine Hydrochloride, 50 mM Tris-HCl (pH 8.0), 10 mM DTT.
- Dissolve the denatured this compound (e.g., from inclusion bodies) in the solubilization buffer to a final concentration of 10-20 mg/mL.
- Incubate at room temperature for 1-2 hours with gentle stirring to ensure complete denaturation and reduction.
- Centrifuge at high speed (e.g., >10,000 x g) for 30 minutes to remove any insoluble material.[17]
2. Refolding by Dilution:
- Prepare a refolding buffer: 50 mM Tris-HCl (pH 8.0), 0.5 M L-Arginine, 1 mM EDTA, and a redox system (e.g., 1 mM GSH, 0.2 mM GSSG).
- Cool the refolding buffer to 4°C.
- Add the solubilized this compound solution drop-wise into the refolding buffer with vigorous stirring. The dilution factor should be at least 100-fold to ensure the final protein concentration is between 0.01-0.1 mg/mL.
- Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.
3. Concentration and Purification of Refolded this compound:
- After incubation, concentrate the refolded protein solution using ultrafiltration.
- Purify the correctly folded monomeric this compound from aggregates and misfolded species using size-exclusion chromatography (SEC).
Visualizations
Caption: Workflow for refolding denatured this compound.
Caption: Decision tree for troubleshooting aggregation.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-dependent conformational transitions in this compound (ovotransferrin), a metalloproteinase from hen egg white - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Conformations of denatured and renatured ovotransferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estimating the potential refolding yield of recombinant proteins expressed as inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental optimization of protein refolding with a genetic algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A high-throughput protein refolding screen in 96-well format combined with design of experiments to optimize the refolding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ipo.lbl.gov [ipo.lbl.gov]
- 17. wolfson.huji.ac.il [wolfson.huji.ac.il]
troubleshooting conalbumin aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address conalbumin aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation in aqueous solutions?
This compound, also known as ovotransferrin, is a glycoprotein found in egg white that can be prone to aggregation under various conditions. The primary drivers of this aggregation are typically related to conformational changes in the protein structure, which expose hydrophobic regions that then interact between molecules. Key factors influencing this process include:
-
pH: The stability of this compound is highly dependent on pH. At pH values near its isoelectric point (pI ≈ 6.0-6.5), the protein has a net neutral charge, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation.
-
Temperature: Elevated temperatures can induce thermal denaturation, causing the protein to unfold and aggregate. The exact temperature at which this occurs can be influenced by other solution conditions such as pH and ionic strength.
-
Ionic Strength: The concentration of salts in the solution can have a complex effect. At low concentrations, salts can help to stabilize the protein by shielding charges. However, at high concentrations, some salts can promote aggregation through "salting-out" effects.
-
Protein Concentration: Higher concentrations of this compound increase the probability of intermolecular interactions, leading to a greater risk of aggregation.
-
Presence of Reducing Agents: this compound contains disulfide bonds that are crucial for maintaining its native structure. The presence of reducing agents can break these bonds, leading to unfolding and subsequent aggregation.
-
Mechanical Stress: Agitation, such as vigorous stirring or shaking, can introduce mechanical stress that may lead to protein unfolding and aggregation.
Troubleshooting Guide
Issue: this compound is precipitating out of my buffer solution.
This is a common indication of aggregation. The following steps and tables provide a systematic approach to troubleshooting this issue.
Step 1: Verify Solution pH
Ensure the pH of your buffer is not near the isoelectric point of this compound.
Recommended Action: Adjust the pH of your buffer to be at least 1-2 units away from the pI (isoelectric point) of this compound (~pH 6.0-6.5). For many applications, a pH of 7.0-8.0 provides good stability.
Step 2: Control Temperature
Assess the temperature at which you are working with the this compound solution.
Recommended Action: Whenever possible, maintain the this compound solution at a low temperature (e.g., 4°C) to minimize the risk of thermal denaturation. If elevated temperatures are required for your experiment, consider the use of stabilizing excipients.
Step 3: Optimize Ionic Strength
Evaluate the salt concentration in your buffer.
Recommended Action: The optimal ionic strength can be formulation-dependent. Start with a moderate ionic strength (e.g., 50-150 mM NaCl) and adjust as needed. See the table below for guidance.
Step 4: Adjust Protein Concentration
If you are working with high concentrations of this compound, consider dilution.
Recommended Action: If experimentally feasible, work with the lowest effective concentration of this compound to reduce the likelihood of aggregation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for troubleshooting this compound aggregation.
Table 1: Effect of pH on this compound Solubility
| pH | Observation | Recommendation |
| 4.0 - 5.5 | Increased likelihood of aggregation due to proximity to pI. | Avoid this pH range if possible. |
| 6.0 - 6.5 | Isoelectric Point: Maximum aggregation/precipitation. | CRITICAL: Avoid this pH range for solubilization. |
| 7.0 - 8.5 | Generally good solubility and stability. | Optimal range for most applications. |
| > 8.5 | Solubility is high, but be aware of potential alkaline denaturation over time. | Use with caution and for shorter durations. |
Table 2: Influence of Common Additives on this compound Stability
| Additive | Typical Concentration Range | Mechanism of Action |
| Sodium Chloride (NaCl) | 50 - 200 mM | Shields charges, reducing electrostatic attraction between molecules. |
| Arginine | 0.1 - 1.0 M | Acts as a "hydrophobic shield," preventing protein-protein interactions. |
| Sugars (e.g., Sucrose, Trehalose) | 5 - 10% (w/v) | Promote the preferential hydration of the protein, stabilizing its native state. |
| Polyols (e.g., Glycerol, Sorbitol) | 10 - 20% (v/v) | Similar to sugars, they stabilize the protein through preferential exclusion. |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol outlines a method for identifying a suitable buffer system to minimize this compound aggregation.
-
Prepare Stock Solutions:
-
This compound stock solution (e.g., 10 mg/mL in deionized water).
-
A series of buffers (e.g., phosphate, Tris) at different pH values (e.g., 5.0, 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
-
Sample Preparation:
-
In separate microcentrifuge tubes, dilute the this compound stock to a final concentration of 1 mg/mL in each of the prepared buffers.
-
-
Incubation:
-
Incubate the samples under desired experimental conditions (e.g., room temperature for 1 hour, or a thermal stress condition like 50°C for 30 minutes).
-
-
Analysis:
-
Visually inspect for turbidity or precipitation.
-
Measure the absorbance at 340 nm (A340) using a spectrophotometer to quantify aggregation. An increase in A340 indicates increased aggregation.
-
Centrifuge the samples (e.g., 14,000 x g for 10 minutes) and measure the protein concentration in the supernatant (e.g., using A280 or a BCA assay) to determine the amount of soluble protein remaining.
-
Visualizations
A workflow for troubleshooting this compound aggregation.
Factors influencing this compound stability and aggregation.
Technical Support Center: Optimizing pH for Conalbumin Stability and Function
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for conalbumin (also known as ovotransferrin) stability and function.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability?
A1: this compound exhibits its highest thermal stability at a neutral pH. As the pH deviates towards acidic or alkaline conditions, its stability generally decreases. It is particularly heat-resistant at neutral pH.
Q2: How does pH affect the structure of this compound?
A2: The conformation of this compound is highly dependent on pH. At neutral pH (around 7.0), it exists in its native, folded state. Under acidic conditions, it undergoes significant conformational changes. At pH 4.0, it transitions to a pre-molten globule state, and at pH 3.0, it forms a molten globule state.
Q3: What is the isoelectric point (pI) of this compound, and why is it important?
A3: The isoelectric point of this compound is approximately 6.5. At this pH, the net charge of the protein is zero, which often leads to minimum solubility and an increased tendency to aggregate. It is generally advisable to work at a pH at least one unit away from the pI to maintain protein solubility.
Q4: How does pH impact the iron-binding function of this compound?
A4: The iron-binding capacity of this compound is optimal at a pH above 6.0. Below this pH, its ability to bind iron decreases rapidly. The binding of iron also has a stabilizing effect on the protein, making the iron-bound form (holo-conalbumin) more resistant to denaturation than the iron-free form (apo-conalbumin).
Q5: Does the pH affect which iron-binding site is utilized?
A5: Yes, the pH influences the preferential binding of iron to the two sites on this compound. At alkaline pH, iron binding occurs preferentially at the N-terminal binding site. In contrast, under acidic conditions, the C-terminal site is favored.
Troubleshooting Guides
Issue 1: this compound is aggregating during purification or handling.
Potential Cause: The buffer pH is too close to this compound's isoelectric point (pI ≈ 6.5), minimizing its solubility.
Troubleshooting Steps:
-
Adjust Buffer pH: Modify the buffer to a pH that is at least one unit above or below the pI. For example, using a buffer at pH 7.5 or 5.5 can increase the net charge on the protein, enhancing solubility and reducing aggregation.
-
Increase Ionic Strength: In some cases, increasing the salt concentration (e.g., adding 150 mM NaCl) can help to shield electrostatic interactions that may lead to aggregation.
-
Add Stabilizing Excipients: Consider the addition of small amounts of stabilizing agents such as glycerol (5-10%) or arginine (50-100 mM) to the buffer.
Technical Support Center: Enhancing Recombinant Conalbumin Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression of recombinant conalbumin (also known as ovotransferrin).
Frequently Asked Questions (FAQs)
Q1: What are the most common expression systems for producing recombinant this compound, and which one should I choose?
A1: The most common expression systems for recombinant proteins like this compound are Escherichia coli, Pichia pastoris (a species of yeast), and mammalian cells such as Chinese Hamster Ovary (CHO) cells.
-
E. coli is a cost-effective and rapidly growing host, making it suitable for initial expression trials and producing simpler proteins.[1][2] However, this compound is a complex glycoprotein with multiple disulfide bonds, which can lead to misfolding and the formation of insoluble inclusion bodies in E. coli.[3][4]
-
Pichia pastoris is a highly successful eukaryotic expression system for producing complex, secreted proteins like this compound.[5][6] It can perform post-translational modifications such as glycosylation and disulfide bond formation, leading to a properly folded and functional protein.[6] Due to its low secretion of endogenous proteins, purification of the recombinant protein from the culture medium is simplified.[6][7]
-
Mammalian cells (e.g., CHO) are capable of producing recombinant proteins with the most human-like post-translational modifications.[8] However, this system is generally more expensive and complex to work with compared to yeast and bacteria.[8]
For this compound, Pichia pastoris is often the recommended host due to its ability to handle complex protein folding and secretion, leading to higher yields of soluble, active protein.[5][6]
Q2: I'm not observing any expression of my recombinant this compound. What are the likely causes and how can I troubleshoot this?
A2: A complete lack of expression can be due to several factors, from the initial cloning steps to the induction of protein expression.
-
Vector and Insert Integrity: Verify the integrity of your expression vector and the inserted this compound gene. Errors in the DNA sequence, such as a frameshift mutation or a premature stop codon, can prevent translation.
-
Recommendation: Re-sequence your plasmid construct to confirm the correct open reading frame and the absence of mutations.
-
-
Codon Usage: The codons in your this compound gene may not be optimal for the expression host.[9] Different organisms have preferences for certain codons, and a mismatch can hinder translation.[10][11]
-
Promoter Issues: The promoter in your expression vector might not be properly induced, or it may be too weak.
Q3: My recombinant this compound is expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?
A3: Inclusion bodies are insoluble aggregates of misfolded protein, a common issue when expressing complex proteins in E. coli.[15][16] Here are strategies to improve solubility:
-
Lower Expression Temperature: Reducing the cultivation temperature after induction (e.g., from 37°C to 15-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding.[9][17]
-
Optimize Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG in E. coli) can reduce the rate of transcription, which may improve protein solubility and activity.[9]
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein.[4] Consider co-expressing chaperone proteins in your host cells.
-
Use a Solubility-Enhancing Tag: Fusing a highly soluble protein tag (e.g., Maltose Binding Protein (MBP) or Glutathione S-transferase (GST)) to your this compound can improve its solubility.[16] A protease cleavage site can be engineered between the tag and the protein to allow for its removal after purification.[9]
-
Switch to a Eukaryotic Expression System: If insolubility persists in E. coli, consider switching to a eukaryotic system like Pichia pastoris, which is better equipped for folding complex proteins with disulfide bonds.[3][15]
Q4: I have good expression levels, but I'm losing a significant amount of my this compound during purification. What are the potential reasons for this low final yield?
A4: Protein loss during purification is a common problem that can be addressed by optimizing each step of the process.
-
Inefficient Cell Lysis: If cells are not lysed effectively, a large portion of your protein will remain trapped and be discarded with the cell debris.
-
Recommendation: Use a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., sonication) lysis methods to ensure complete cell disruption.[18]
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.
-
Recommendation: Perform all purification steps at low temperatures (4°C) and add a protease inhibitor cocktail to your lysis buffer.
-
-
Suboptimal Buffer Conditions: The pH, ionic strength, and additives in your purification buffers may not be optimal for this compound stability and binding to the chromatography resin.
-
Recommendation: Perform small-scale trials to optimize the buffer conditions for each purification step (binding, washing, and elution).
-
-
Issues with Affinity Tag: The affinity tag on your recombinant this compound may be inaccessible or cleaved, preventing it from binding to the purification resin.
-
Recommendation: Ensure the tag is properly exposed and consider its position (N- or C-terminus). Verify the integrity of the tagged protein using Western blotting.
-
Troubleshooting Guides
Guide 1: Low Expression Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| No or very low protein expression | Incorrect vector construct or mutations. | - Re-sequence the this compound gene in the expression vector to verify the open reading frame. |
| Suboptimal codon usage for the host. | - Synthesize a codon-optimized version of the this compound gene for the specific expression host.[12][13] | |
| Inefficient promoter activity. | - Confirm the correct inducer and concentration are being used. - Consider a stronger or more suitable promoter for your expression system.[9] | |
| mRNA instability. | - Analyze the mRNA secondary structure near the translation start site; modify the sequence to reduce hairpin formation.[12] | |
| Low but detectable protein expression | Suboptimal culture conditions. | - Optimize media composition, pH, and aeration.[2] - For secreted proteins in Pichia pastoris, optimize methanol feed rate during induction.[19] |
| Inefficient translation initiation. | - Ensure the ribosome binding site (RBS) is optimal for the host.[12] | |
| Protein toxicity to the host cell. | - Use a tightly regulated promoter to minimize basal expression before induction. - Lower the induction temperature and inducer concentration.[9] |
Guide 2: Protein Insolubility and Inclusion Bodies
| Symptom | Possible Cause | Troubleshooting Steps |
| High expression but protein is in the insoluble fraction | High rate of protein synthesis overwhelms the folding machinery. | - Lower the induction temperature to 15-25°C.[9][17] - Reduce the inducer concentration.[9] |
| Incorrect disulfide bond formation (especially in E. coli). | - Express the protein in the periplasm of E. coli, which provides a more oxidizing environment. - Co-express disulfide bond isomerases. | |
| Intrinsic properties of the protein (e.g., hydrophobicity). | - Fuse a solubility-enhancing tag (e.g., MBP, GST) to the N- or C-terminus of this compound.[16] | |
| Suboptimal folding environment. | - Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper folding.[4] | |
| Persistent insolubility | Expression system is not suitable for the protein. |
Quantitative Data Summary
The following table summarizes reported expression yields for recombinant this compound in Pichia pastoris.
| Expression System | Secretion Level (mg/L of culture) | Purified Yield (mg/L of culture) | Reference |
| Pichia pastoris | ~100 | 57 | [3][5] |
Experimental Protocols
Protocol 1: Expression of Recombinant this compound in Pichia pastoris
This protocol is a general guideline and may require optimization for your specific construct and strain.
-
Transformation:
-
Linearize the expression vector containing the codon-optimized this compound gene.
-
Transform the linearized vector into a suitable P. pastoris strain (e.g., GS115) by electroporation.
-
Plate the transformants on minimal dextrose (MD) plates and incubate at 30°C for 2-4 days to select for positive clones.
-
-
Screening for Expression:
-
Inoculate several individual colonies into 10 mL of buffered glycerol-complex medium (BMGY) and grow at 30°C with shaking (250-300 rpm) until the culture reaches an OD600 of 2-6.
-
Harvest the cells by centrifugation and resuspend the cell pellet in 2 mL of buffered methanol-complex medium (BMMY) to induce expression.
-
Incubate at a lower temperature (e.g., 20-25°C) with shaking. Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.
-
Take samples at 24, 48, 72, and 96 hours post-induction.
-
Analyze the culture supernatant by SDS-PAGE and Western blot to identify the clone with the highest expression level.
-
-
Large-Scale Expression (Fed-Batch Fermentation):
-
For higher yields, perform a fed-batch fermentation in a bioreactor.[20][21]
-
Start with a batch phase using a glycerol-containing medium.
-
After the initial glycerol is consumed, start a glycerol fed-batch phase to increase cell density.
-
Induce protein expression by switching to a methanol feed. Maintain a controlled methanol feed rate to optimize protein production and minimize cell stress.[20]
-
Protocol 2: Purification of Secreted Recombinant this compound
This protocol is based on a two-step anion-exchange chromatography method.[3][5]
-
Harvesting and Clarification:
-
Centrifuge the culture from the large-scale expression at 8,000 x g for 20 minutes at 4°C to pellet the cells.
-
Collect the supernatant and filter it through a 0.45 µm filter to remove any remaining cells and debris.
-
-
First Anion-Exchange Chromatography:
-
Equilibrate a Q-Sepharose column with a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the clarified supernatant onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.
-
Collect fractions and analyze them by SDS-PAGE to identify those containing recombinant this compound.
-
-
Second Anion-Exchange Chromatography:
-
Pool the fractions containing this compound from the first step and dialyze against the equilibration buffer for the second column.
-
Equilibrate a Mono Q column with the same buffer.
-
Load the dialyzed sample onto the Mono Q column.
-
Elute with a shallower NaCl gradient to achieve higher resolution.
-
Collect fractions, analyze for purity by SDS-PAGE, and pool the purest fractions.
-
-
Concentration and Storage:
-
Concentrate the purified this compound using ultrafiltration.
-
Determine the final protein concentration.
-
Store the purified protein at -80°C.
-
Visualizations
Signaling Pathway for Protein Secretion in Pichia pastoris
Caption: Protein secretion pathway in Pichia pastoris.
Experimental Workflow for Recombinant this compound Production
Caption: Experimental workflow for recombinant this compound.
Troubleshooting Logic Diagram
References
- 1. Protein Expression in E. coli: A Powerful System for Recombinant Protein Production | Sino Biological [sinobiological.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. tandfonline.com [tandfonline.com]
- 4. gencefebio.com [gencefebio.com]
- 5. Structural and functional characterization of ovotransferrin produced by Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Nutraceutical Properties of Ovotransferrin and Its Potential Utilization as a Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 10. A condition-specific codon optimization approach for improved heterologous gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Codon optimisation for heterologous gene expression in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scientific and technological challenges of recombinant egg protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protein expression in Pichia pastoris: recent achievements and perspectives for heterologous protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. biomatik.com [biomatik.com]
- 18. Protein Purification Guide | An Introduction to Protein Purification Methods [worldwide.promega.com]
- 19. An improved secretion signal enhances the secretion of model proteins from Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The fed-batch principle for the molecular biology lab: controlled nutrient diets in ready-made media improve production of recombinant proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. par.nsf.gov [par.nsf.gov]
conalbumin interference in Lowry protein assay
Troubleshooting Guide: Conalbumin Interference in the Lowry Protein Assay
This guide provides solutions for researchers encountering issues with this compound interference in the Lowry protein assay.
Issue: Inaccurate protein concentration readings when measuring this compound or samples containing this compound using the Lowry method.
Root Cause: The chemical composition of this compound can lead to non-linear and inaccurate color development, causing overestimation of the protein concentration. This interference arises from the high number of certain amino acid residues in this compound that react with the Lowry reagents.
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with the Lowry protein assay?
A1: The Lowry protein assay is a colorimetric assay that relies on two chemical reactions. The first is the biuret reaction where the peptide bonds in the protein react with copper ions under alkaline conditions. The second is the reduction of the Folin-Ciocalteu reagent by the copper-peptide complex and by certain amino acid side chains.
This compound, a major protein in egg white, is a glycoprotein rich in amino acids with reactive side chains, such as tyrosine and tryptophan. These residues directly reduce the Folin-Ciocalteu reagent, leading to an overestimation of the protein concentration. The extent of this interference can be significant, leading to unreliable quantification.
Q2: What are the typical signs of this compound interference in my Lowry assay?
A2:
-
Non-linear standard curve: If you are using this compound as a standard, you may notice that the plot of absorbance versus concentration is not a straight line.
-
Overestimation of protein concentration: When measuring samples containing this compound against a different standard (e.g., Bovine Serum Albumin - BSA), the calculated concentration of this compound is often inflated.
-
Inconsistent results: Replicate measurements of the same this compound-containing sample may show high variability.
Q3: Can I modify the Lowry protocol to reduce interference from this compound?
A3: While some modifications to the Lowry protocol have been proposed to minimize interference from various substances, they are often not sufficient to completely overcome the issues caused by proteins with high levels of reactive amino acid residues like this compound. A more effective approach is to use an alternative protein assay that is less susceptible to the chemical nature of the protein being measured.
Q4: What are the recommended alternative protein assays for this compound?
A4: For proteins like this compound, it is highly recommended to use dye-binding assays, which are less affected by the amino acid composition of the protein. The Bradford and Biorad protein assays are excellent alternatives.
Here is a comparison of the Lowry and Bradford assays for this application:
| Feature | Lowry Protein Assay | Bradford Protein Assay |
| Principle | Reaction with copper and Folin-Ciocalteu reagent | Binding of Coomassie Brilliant Blue G-250 dye to protein |
| Susceptibility to Amino Acid Composition | High (interference from Tyr, Trp, Cys) | Low (primarily binds to basic and aromatic amino acids) |
| Suitability for this compound | Poor | Excellent |
| Typical Standard | Bovine Serum Albumin (BSA) | Bovine Serum Albumin (BSA) or Bovine Gamma Globulin (BGG) |
Experimental Protocols
Protocol 1: Standard Lowry Protein Assay
This protocol is provided for reference and is not recommended for the accurate quantification of this compound.
-
Reagent Preparation:
-
Reagent A: 2% sodium carbonate in 0.1 N NaOH.
-
Reagent B: 1% copper (II) sulfate solution.
-
Reagent C: 2% sodium potassium tartrate solution.
-
Reagent D (Lowry Reagent): Mix 50 ml of Reagent A with 1 ml of Reagent B and 1 ml of Reagent C.
-
Folin-Ciocalteu Reagent (1N).
-
-
Assay Procedure:
-
Prepare a series of protein standards (e.g., BSA) ranging from 0 to 200 µg/mL.
-
Pipette 0.5 mL of each standard and sample into separate test tubes.
-
Add 5 mL of Reagent D to each tube, mix well, and incubate at room temperature for 10 minutes.
-
Add 0.5 mL of Folin-Ciocalteu reagent to each tube and vortex immediately.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 750 nm.
-
Construct a standard curve and determine the concentration of the unknown samples.
-
Protocol 2: Bradford Protein Assay (Recommended for this compound)
-
Reagent Preparation:
-
Bradford Reagent: Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Dilute to 1 liter with distilled water.
-
-
Assay Procedure:
-
Prepare a series of protein standards (e.g., BSA or BGG) ranging from 0 to 1000 µg/mL.
-
Pipette 100 µL of each standard and sample into separate test tubes or a 96-well plate.
-
Add 5 mL of Bradford reagent to each tube (or 200 µL for a microplate), and mix well.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 595 nm.
-
Construct a standard curve and determine the concentration of the unknown samples.
-
Visual Guides
Caption: Workflow for the Lowry Protein Assay.
Caption: Recommended workflow for the Bradford Protein Assay.
Caption: Decision tree for selecting a protein assay.
stability of conalbumin under different storage conditions
Conalbumin Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
A1: this compound, also known as ovotransferrin, is a glycoprotein found in egg white, making up approximately 12-13% of its total protein content.[1] It is a member of the transferrin family of proteins and has a molecular weight of about 76 kDa.[1][2] The stability of this compound is crucial for its biological function, which includes iron transport to the developing embryo and antimicrobial properties derived from its ability to bind iron, thereby depriving microorganisms of this essential nutrient.[2] For researchers, maintaining its structural integrity is essential for obtaining reliable and reproducible experimental results.
Q2: What are the optimal storage conditions for this compound?
A2: For short-term storage (up to a month), this compound solutions should be kept under sterile conditions at 4°C.[3] For long-term storage, freezing at -20°C or below is recommended.[3] Lyophilization (freeze-drying), often with the addition of stabilizers like trehalose, is an effective method for preserving this compound for extended periods at room temperature.[4] It is also advisable to store protein solutions at concentrations greater than 1 mg/mL to prevent instability.[3]
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution significantly influences the conformation and stability of this compound. The protein exhibits high heat resistance and stability at a neutral pH (around 7.0).[5][6][7] As the pH becomes more acidic, this compound undergoes conformational changes. At pH 4.0, it transitions to a "pre-molten globule" state, and at pH 3.0, it exists in a "molten globule" state, where it loses much of its tertiary structure.[5][7] This acid-induced unfolding makes the protein more flexible and susceptible to denaturation.[6]
Q4: What is the impact of temperature on this compound stability?
A4: this compound is the most heat-sensitive of the major egg white proteins.[8] Studies have shown its denaturation temperature to be around 57.3°C to 62.7°C in its native state.[1][9] Its metal complexes, however, are significantly more heat-stable.[8] Above its denaturation temperature, this compound will unfold and is prone to aggregation and coagulation.[10][11] Conversely, sub-zero temperatures can also induce "cold denaturation" and aggregation, even without freezing.[12]
Q5: How do freeze-thaw cycles affect this compound?
A5: Repeated freeze-thaw cycles can be detrimental to this compound stability, leading to aggregation and degradation.[3][13] During freezing, the formation of ice crystals creates mechanical stress and concentrates solutes, which can alter the local pH and ionic strength, leading to protein destabilization.[13] To mitigate this, it is recommended to aliquot this compound solutions into single-use volumes before freezing and to use cryoprotectants.[13]
Q6: What are recommended stabilizers for this compound solutions?
A6: Various stabilizers, or excipients, can be used to protect this compound from degradation during storage and experimental procedures.
-
Cryoprotectants: Sugars like sucrose and trehalose, and sugar alcohols like glycerol, are effective in stabilizing proteins during freezing and lyophilization.[13][14]
-
Amino Acids: Certain amino acids, such as L-arginine and L-glutamic acid, can act as stabilizers.[15]
-
Metal Ions: Aluminum sulfate has been shown to stabilize the heat-sensitive this compound.[16]
-
Surfactants: Non-ionic surfactants like Polysorbates (e.g., Tween 20) can prevent aggregation induced by mechanical stress and exposure to interfaces.[17]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitation in this compound solution upon storage. | 1. Aggregation: Protein concentration may be too low (<1 mg/mL).[3]2. pH Shift: The pH may have shifted towards its isoelectric point.3. Bacterial Growth: Contamination of a non-sterile solution. | 1. Store at a higher concentration or add a stabilizer (e.g., glycerol).2. Ensure the solution is buffered to a neutral pH (e.g., pH 7.0-7.5).3. Use sterile filtration for the solution and store at 4°C or frozen.[3] |
| Loss of this compound activity in an assay. | 1. Denaturation: Exposure to high temperatures, extreme pH, or organic solvents.2. Freeze-Thaw Damage: Multiple freeze-thaw cycles.3. Oxidation: Exposure to oxidizing agents can alter structure and function.[1] | 1. Review experimental protocol to ensure conditions are within the protein's stability range.2. Prepare single-use aliquots to avoid repeated freezing and thawing.3. Add antioxidants if compatible with the experiment; store under an inert gas (e.g., nitrogen or argon). |
| Aggregation observed during experiments at elevated temperatures. | 1. Thermal Denaturation: The experimental temperature exceeds this compound's denaturation point (~57-63°C).[1][9]2. Lack of Stabilizing Ions: this compound is less heat-stable in its apo-form (iron-deprived). | 1. Lower the experimental temperature if possible.2. Add a thermal stabilizer such as sucrose or glycerol.3. Ensure the presence of metal ions (e.g., Fe³⁺) if compatible with the assay, as metal complexes are more heat stable.[8] |
| Degradation bands appear on an SDS-PAGE gel after storage. | 1. Proteolysis: Contamination with proteases.2. pH-induced Hydrolysis: Storage at a highly acidic or alkaline pH. | 1. Add a protease inhibitor cocktail to the solution before storage.2. Maintain the solution at a neutral pH using a suitable buffer. |
Quantitative Data Summary
Table 1: Effect of pH on the Thermal Stability of this compound
| pH | Conformational State | Thermal Unfolding Behavior |
| 7.0 | Native | Cooperative (Sigmoid) |
| 4.0 | Pre-Molten Globule | Cooperative (Sigmoid) |
| 3.0 | Molten Globule | Cooperative (Sigmoid) |
| 1.0 | Unfolded | Non-cooperative (Linear) |
| (Data sourced from reference[6]) |
Table 2: Thermal Denaturation Temperatures of this compound After Oxidation
| Treatment | Denaturation Temperature (Td) |
| Untreated this compound | 92.5 ± 0.5 °C |
| AAPH-Treated this compound | 56.0 - 66.9 °C |
| Acrolein-Treated this compound | 56.4 - 68.7 °C |
| (Data sourced from reference[1]. Note: The high Td for untreated this compound in this specific study may be due to specific buffer conditions or the use of Differential Scanning Calorimetry (DSC) endothermic peak analysis.) |
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare a solution of this compound at a concentration of 5 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[1]
-
Apparatus: Use a Differential Scanning Calorimeter.
-
Method: a. Load the this compound solution into the sample pan and the corresponding buffer into the reference pan. b. Set the temperature program to scan from a starting temperature (e.g., 40°C) to a final temperature (e.g., 120°C).[18] c. Use a scan rate of 5°C/min.[18]
-
Analysis: The temperature at the peak of the endothermic transition in the thermogram corresponds to the thermal denaturation temperature (Td).
Protocol 2: Assessment of pH-Induced Conformational Changes using Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare this compound solutions in a series of buffers with different pH values (e.g., pH 7.0, 4.0, 3.0, 1.0).
-
Apparatus: Use a CD spectropolarimeter.
-
Method: a. Far-UV CD: To analyze secondary structure, scan the samples from approximately 200 to 250 nm.[5] b. Near-UV CD: To analyze tertiary structure, scan the samples from approximately 250 to 320 nm.[6]
-
Analysis: Changes in the CD spectra, particularly at 222 nm for α-helical content, indicate conformational transitions as a function of pH.[6]
Visualizations
Caption: General workflow for assessing this compound stability.
Caption: Key factors influencing this compound stability and outcomes.
Caption: Decision tree for troubleshooting this compound instability.
References
- 1. Functional and Allergenic Properties Assessment of this compound (Ovotransferrin) after Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovotransferrin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Lyophilization Process for Long-Term Storage of Albumin-Based Perfluorodecalin-Filled Artificial Oxygen Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-dependent conformational transitions in this compound (ovotransferrin), a metalloproteinase from hen egg white - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-Dependent Conformational Transitions in this compound (Ovotransferrin), a Metalloproteinase from Hen Egg White - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Egg white - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability study of human serum albumin pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Connecting high-temperature and low-temperature protein stability and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein stability and critical stabilizers in frozen solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of the reversibility of freeze/thaw stress-induced protein instability using heat cycling as a function of different cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mixture of three amino acids as stabilizers replacing albumin in lyophilization of new third generation recombinant factor VIII GreenGene F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional and Allergenic Properties Assessment of this compound (Ovotransferrin) after Oxidation [mdpi.com]
Technical Support Center: Minimizing Conalbumin Precipitation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to conalbumin (ovotransferrin) precipitation, particularly at its isoelectric point (pI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound, also known as ovotransferrin, is a glycoprotein found in egg white that constitutes about 12-13% of the total protein.[1] Like many proteins, this compound has an isoelectric point (pI), which is the pH at which the molecule carries no net electrical charge. For this compound, the pI is approximately 6.0.[2] At this pH, the electrostatic repulsion between protein molecules is at a minimum, which can lead to aggregation and precipitation out of solution.
Q2: How does pH affect this compound solubility?
The solubility of this compound is highly dependent on the pH of the solution. At pH values above or below its pI (~6.0), the protein molecules will have a net negative or positive charge, respectively. This leads to electrostatic repulsion between molecules, which helps to keep them in solution. As the pH of a this compound solution approaches its pI, its solubility decreases significantly, reaching a minimum at the pI.[3]
Q3: What is the role of ionic strength in this compound precipitation?
Ionic strength, typically adjusted with salts like sodium chloride (NaCl), has a dual effect on protein solubility.
-
Salting-in: At low salt concentrations (e.g., <0.2 M), increasing the ionic strength can enhance the solubility of this compound. The salt ions shield the charged groups on the protein surface, reducing intermolecular attractions and preventing aggregation.[4]
-
Salting-out: At high salt concentrations, the salt ions compete with the protein for water molecules. This can disrupt the hydration shell around the protein, leading to increased protein-protein interactions and precipitation.[4]
Q4: Can stabilizing agents prevent this compound precipitation?
Yes, certain additives can stabilize this compound and prevent precipitation, even near its pI. Sugars like sucrose are commonly used as stabilizers. Sucrose is preferentially excluded from the protein surface, which increases the free energy of the unfolded state, thus stabilizing the native, soluble conformation.[5] It is a well-established principle that sucrose stabilizes the native state of globular proteins against both chemical denaturants and temperature.[6]
Troubleshooting Guides
Issue 1: this compound is precipitating during pH adjustment.
Possible Cause: The pH of the solution is at or near the isoelectric point (pI) of this compound (~pH 6.0).
Solutions:
-
Adjust pH Away from the pI:
-
Carefully monitor the pH of your solution using a calibrated pH meter.
-
Adjust the pH to be at least 1-2 units away from the pI. For this compound, maintaining a pH of ≥ 7.5 or ≤ 5.0 is recommended.[7]
-
Use dilute acids (e.g., 0.1 M HCl) or bases (e.g., 0.1 M NaOH) for adjustment and add them dropwise while stirring gently to avoid localized pH changes.
-
-
Increase Ionic Strength (Salting-in):
-
Add a low concentration of a neutral salt, such as NaCl, to your buffer. A final concentration of 50-150 mM NaCl can often increase solubility.[8]
-
Prepare a stock solution of the salt and add it gradually to the protein solution while monitoring for any changes in turbidity.
-
Issue 2: Precipitation occurs even when the pH is not at the pI.
Possible Cause: The ionic strength of the buffer is too low, or the protein concentration is too high.
Solutions:
-
Optimize Buffer Composition:
-
Ensure your buffer has an appropriate ionic strength. If using a buffer with very low salt content, consider adding NaCl as described above.
-
Experiment with different buffer systems. Sometimes, the specific ions in a buffer can influence protein stability.
-
-
Reduce Protein Concentration:
-
If possible, work with a lower concentration of this compound. High protein concentrations can favor aggregation.
-
If a high concentration is necessary for your experiment, consider adding a stabilizing agent.
-
Issue 3: The addition of other reagents causes this compound to precipitate.
Possible Cause: The added reagent is altering the solution properties (e.g., pH, polarity) in a way that reduces this compound solubility.
Solutions:
-
Add Reagents Slowly: Introduce new reagents gradually while stirring to allow the solution to equilibrate.
-
Use Stabilizing Agents:
-
Incorporate a stabilizer like sucrose into your this compound solution before adding other reagents. A concentration of 0.25 M sucrose is often a good starting point.
-
Glycerol (5-10%) can also be an effective stabilizer.[9]
-
Data Presentation
Table 1: Effect of pH on the Solubility of Egg White Proteins (including this compound)
| pH | Temperature (°C) | Solubility (%) |
| 7.5 | 40 | 28.26 |
| 9.0 | 40 | 30.46 |
| 7.5 | 50 | 15.99 |
| 9.0 | 50 | 28.82 |
| 7.5 | 60 | 40.03 |
| 9.0 | 60 | 35.00 |
Data adapted from a study on dried egg white proteins, which includes this compound. The solubility is influenced by both pH and temperature.[7]
Table 2: Effect of Anions on the Thermal Stability of Ovotransferrin (this compound)
| Anion (at 40 mM) | Increase in Aggregation Temperature (Tm) |
| Sodium Sulfate | ~5.7 °C |
| Sodium Citrate | ~5.5 °C |
| Sodium Phosphate | ~5.0 °C |
| Sodium Bicarbonate | ~2.4 °C |
| Sodium Chloride | ~1.4 °C |
This table shows the increase in the temperature at which ovotransferrin aggregates in the presence of different anions, indicating their stabilizing effect.
Experimental Protocols
Protocol 1: pH Adjustment to Minimize this compound Precipitation
Objective: To adjust the pH of a this compound solution while avoiding its isoelectric point.
Materials:
-
This compound solution
-
0.1 M HCl
-
0.1 M NaOH
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Place the this compound solution in a beaker with a stir bar and place it on a stir plate.
-
Begin gentle stirring.
-
Immerse the calibrated pH electrode in the solution.
-
Slowly add 0.1 M HCl or 0.1 M NaOH dropwise to adjust the pH to the desired value (e.g., pH 8.0 or pH 4.5).
-
Monitor the pH closely. Add the acid or base in smaller increments as you approach the target pH.
-
Once the target pH is reached and stable, stop adding the reagent.
-
Visually inspect the solution for any signs of precipitation or turbidity.
Protocol 2: Stabilization of this compound with Sucrose
Objective: To prepare a stabilized this compound solution using sucrose to prevent precipitation.
Materials:
-
This compound powder or solution
-
Sucrose (molecular biology grade)
-
Appropriate buffer (e.g., Tris-HCl, pH 7.5)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and balances
Procedure:
-
Calculate the amount of sucrose needed to achieve the desired final concentration (e.g., 0.25 M) in your final volume of this compound solution.
-
If starting with this compound powder, dissolve the sucrose in the buffer first.
-
Gently stir the buffer/sucrose solution on a magnetic stirrer.
-
Slowly add the this compound powder to the solution. Allow it to dissolve completely. Avoid vigorous stirring that could cause foaming and denaturation.
-
If starting with a this compound solution, you can either add solid sucrose directly and slowly to the solution or prepare a concentrated sucrose stock solution in the same buffer and add the required volume.
-
Once the this compound and sucrose are fully dissolved, the stabilized solution is ready for use.
Protocol 3: Determination of this compound Solubility
Objective: To determine the solubility of this compound under specific buffer conditions.
Materials:
-
This compound solution of known concentration
-
The buffer system of interest
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in the desired buffer.
-
Induce precipitation by adjusting a parameter (e.g., adjusting the pH towards the pI).
-
Allow the samples to equilibrate for a set period (e.g., 1 hour) at a constant temperature.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the protein concentration in the supernatant using a UV-Vis spectrophotometer at 280 nm or a colorimetric protein assay (e.g., Bradford or BCA assay).[2]
-
The measured protein concentration in the supernatant represents the solubility of this compound under those specific conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors affecting this compound solubility and precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Efficient Extraction of Ovotransferrin and the Effect of Heating Treatment on Its Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-dependent conformational transitions in this compound (ovotransferrin), a metalloproteinase from hen egg white - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Effects of sucrose on conformational equilibria and fluctuations within the native-state ensemble of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Bioactivity of Purified Conalbumin: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating the bioactivity of purified proteins is a critical step in assessing their therapeutic or functional potential. This guide provides a comparative framework for validating the primary bioactivities of conalbumin (also known as ovotransferrin), a key iron-binding glycoprotein from egg white.[1] We present objective comparisons with alternative compounds, detailed experimental protocols, and supporting data to ensure robust and reliable evaluation.
Antimicrobial Activity
This compound's antimicrobial properties are among its most well-documented bioactivities.[2] This function is primarily attributed to its high affinity for iron, sequestering it from the environment and thereby inhibiting the growth of microbes that depend on this essential element.[1][3] Its efficacy can be compared to other natural antimicrobial proteins like lactoferrin and lysozyme.
Comparative Performance: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, providing a benchmark for its bacteriostatic effect. For comparison, data for lactoferrin, another iron-binding protein, is included where available.
| Protein | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | ~1000-2000 | [4] |
| This compound | Pseudomonas sp. | ~500-1000 | [4] |
| This compound | Staphylococcus aureus | > 2000 (Resistant) | [4] |
| Lactoferrin | Escherichia coli | ~1000-2000 | [4] |
| Lactoferrin | Streptococcus mutans | ~500 | [4] |
Note: MIC values can vary based on specific assay conditions, such as media composition and pH. The presence of bicarbonate ions has been shown to enhance this compound's activity.[4]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Purified this compound (lyophilized)
-
Bacterial strains (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB) or appropriate bacterial growth medium
-
Sterile 96-well microplates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Sterile pipette tips and tubes
Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria overnight in MHB at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Prepare this compound Stock Solution: Dissolve purified this compound in sterile MHB to a high concentration (e.g., 4000 µg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.
Workflow for Antimicrobial Activity Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals, a bioactivity that can be enhanced through conjugation with polyphenolic compounds like catechin.[5] Its performance can be compared against well-known antioxidants such as ascorbic acid (Vitamin C) and other antioxidant proteins.
Comparative Performance: Antioxidant Activity
The radical scavenging activity is often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the initial free radicals.
| Compound | Assay Type | IC₅₀ Value (mg/mL) | Reference |
| Purified this compound | DPPH Scavenging | ~1.5 - 2.5 | [6][7] |
| Purified this compound | Hydroxyl (·OH) Scavenging | ~0.8 - 1.2 | [6][7] |
| Ascorbic Acid (Vitamin C) | DPPH Scavenging | ~0.005 - 0.01 | [8] |
| Protein from Rhodomonas sp. | DPPH Scavenging | ~0.6 | [8] |
Note: Lower IC₅₀ values indicate higher antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) to measure the antioxidant capacity of a compound.
Materials:
-
Purified this compound
-
DPPH solution (in methanol or ethanol)
-
Methanol or Ethanol
-
Ascorbic acid (as a positive control)
-
Sterile 96-well microplates
-
Spectrophotometer (for measuring absorbance at 517 nm)
Procedure:
-
Prepare this compound Solutions: Prepare various concentrations of purified this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reaction Mixture: In a 96-well plate, mix the this compound solutions with a freshly prepared DPPH solution. The final volume should be consistent across all wells.
-
Controls:
-
Positive Control: Use ascorbic acid at various concentrations.
-
Blank: Mix the buffer with methanol/ethanol (without DPPH).
-
Control: Mix the buffer with the DPPH solution (without the sample).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm. The reduction in absorbance indicates the scavenging of DPPH radicals.
-
Calculation: Calculate the percentage of scavenging activity using the following formula:
-
Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] * 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
Determine IC₅₀: Plot the scavenging percentage against the this compound concentration to determine the IC₅₀ value.
Principle of DPPH Radical Scavenging
Caption: this compound donates a hydrogen atom to neutralize the DPPH radical.
Iron-Binding Capacity
As a member of the transferrin family, this compound's primary biological function is to bind and transport iron.[9] Each molecule can reversibly bind two ferric ions (Fe³⁺).[10] This capacity is crucial for its antimicrobial activity and its role in iron metabolism. Its performance can be directly compared to mammalian serum transferrin.
Comparative Performance: Iron-Binding
The Total Iron-Binding Capacity (TIBC) measures the blood's capacity to bind iron with transferrin. For purified proteins, a similar principle can be applied to determine the maximum iron uptake.
| Protein | Iron Binding Stoichiometry (Fe³⁺ ions per molecule) | Affinity (C-lobe K_f) | Reference |
| This compound (Ovotransferrin) | 2 | ~1.5 x 10¹⁸ M⁻¹ | [9] |
| Serum Transferrin | 2 | Similar to this compound | [11] |
| Lactoferrin | 2 | Higher than Transferrin at low pH | [4] |
Experimental Protocol: Colorimetric Total Iron-Binding Capacity (TIBC) Assay
This assay measures the total amount of iron that can be bound by the protein.[12][13]
Materials:
-
Purified this compound
-
Ferric Chloride (FeCl₃) standard solution
-
Iron-saturating reagent (containing excess Fe³⁺)
-
Iron adsorbent (e.g., light magnesium carbonate)
-
Acid-releasing agent (e.g., acetate buffer with ascorbic acid)
-
Chromogenic agent (e.g., Ferrozine or Bipyridine)
-
Spectrophotometer (e.g., 520 nm for bipyridine complex)
Procedure:
-
Saturation: Add an excess of iron (iron-saturating reagent) to a known concentration of the purified this compound solution to saturate all iron-binding sites.
-
Remove Excess Iron: Add an iron adsorbent (e.g., magnesium carbonate) to the solution, vortex, and incubate to bind all unbound iron.
-
Separation: Centrifuge the sample to pellet the adsorbent with the excess iron.
-
Release Bound Iron: Transfer the supernatant (containing iron-saturated this compound) to a new tube. Add an acid-releasing agent to lower the pH and a reducing agent (like ascorbic acid) to reduce Fe³⁺ to Fe²⁺, causing the iron to be released from the this compound.
-
Color Development: Add a chromogenic agent that forms a colored complex with the released Fe²⁺.
-
Measurement: Measure the absorbance of the colored solution at the appropriate wavelength.
-
Calculation: Determine the iron concentration by comparing the absorbance to a standard curve prepared with known iron concentrations. The result represents the Total Iron-Binding Capacity of the tested this compound solution.
Iron Binding and Release by this compound
Caption: this compound binds iron at neutral pH and releases it at acidic pH.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The antibacterial activity of the egg white protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Chemistry of Albumen Photographs [cool.culturalheritage.org]
- 4. Studies of the antimicrobial activity of ovotransferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugation of ovotransferrin with catechin shows improved antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Food Science of Animal Resources [kosfaj.org]
- 7. Purification and Characterization of an Antioxidant Protein from Fertilized Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Nutraceutical Properties of Ovotransferrin and Its Potential Utilization as a Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron binding to this compound. Calorimetric evidence for two distinct species with one bound iron atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Total Iron Binding Capacity (TIBC) Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
A Comparative Guide to Conalbumin and Serum Transferrin in Iron Transport
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of conalbumin (ovotransferrin) and serum transferrin, focusing on their roles and performance in iron transport. The information presented is supported by experimental data to assist researchers in selecting the appropriate protein for their specific applications in drug delivery and cellular studies.
Introduction
Iron is an essential element for numerous physiological processes, but its free form can be toxic. Transferrins are a class of glycoproteins that have evolved to safely transport iron in biological systems. This guide focuses on two prominent members of this family: serum transferrin, the primary iron carrier in vertebrate blood, and this compound (also known as ovotransferrin), the major iron-binding protein in avian egg white. While both proteins share a remarkable structural and functional homology, subtle differences in their properties can have significant implications for their application in research and therapeutics.
Structural and Physicochemical Properties
Both serum transferrin and this compound are bilobal glycoproteins, with each lobe capable of binding one ferric iron ion (Fe³⁺) with high affinity.[1] Human serum transferrin has a molecular weight of approximately 80 kDa and is composed of a single polypeptide chain of about 679 amino acids.[2] this compound has a slightly lower molecular weight of around 76-78 kDa and consists of about 700 amino acids.[1][3] A key structural difference lies in their glycosylation patterns; human serum transferrin possesses two N-linked glycans, while hen ovotransferrin has a single N-glycan.[1] This variation in glycosylation can influence their stability and interaction with other molecules.
Quantitative Comparison of Iron Transport Performance
The efficacy of these proteins in iron transport is determined by their iron-binding and release characteristics, as well as their interaction with cellular receptors. The following table summarizes key quantitative data for a direct comparison.
| Parameter | Serum Transferrin (Human) | This compound (Chicken) | References |
| Iron-Binding Affinity (log K) | ~20-22 | ~15 (at pH ≥ 7) | [1][2] |
| Iron-Binding Capacity | 2 Fe³⁺ per molecule | 2 Fe³⁺ per molecule | [1][2] |
| pH for 50% Iron Release | ~5.5 - 6.0 (in endosomes) | < 6.0 | [1][4] |
| Receptor Binding | High affinity to Transferrin Receptor 1 (TfR1) | No significant binding to mammalian TfR1 | [4][5] |
Electrophoretic studies have indicated that the stability constants of the two iron-binding sites are approximately equal for both transferrin and this compound, suggesting the binding sites are equivalent and independent.[6]
Iron Uptake and Release Mechanisms
Serum Transferrin: The iron transport cycle of serum transferrin is a well-characterized process involving receptor-mediated endocytosis. Iron-loaded serum transferrin (holo-transferrin) binds to the transferrin receptor 1 (TfR1) on the cell surface with high affinity.[4] This complex is then internalized into the cell within an endosome. The endosomal environment becomes acidified (pH ~5.5-6.0), which triggers a conformational change in transferrin, leading to the release of iron.[4] The iron-free transferrin (apo-transferrin) remains bound to the TfR1 and is recycled back to the cell surface, where it is released back into circulation upon encountering the neutral pH of the blood.[4]
This compound: this compound's primary biological role is to sequester iron in egg white, thereby inhibiting microbial growth.[1] While it efficiently binds iron, its mechanism for delivering iron to cells is fundamentally different from serum transferrin in mammals due to its lack of specific binding to mammalian transferrin receptors.[5] Iron release from this compound is also pH-dependent, occurring at acidic pH values.[1]
Signaling Pathways and Experimental Workflows
To visualize the key processes discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Determination of Iron-Binding Affinity by UV-Vis Spectroscopy
This protocol determines the iron-binding affinity by monitoring the characteristic absorbance of the iron-transferrin complex.
Materials:
-
Apo-transferrin or Apo-conalbumin solution (concentration determined by A₂₈₀)
-
Ferric nitrilotriacetate (Fe-NTA) solution of known concentration
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of apo-protein in the buffer.
-
Record the baseline UV-Vis spectrum of the apo-protein solution from 240 nm to 600 nm.
-
Titrate the apo-protein solution with small aliquots of the Fe-NTA solution.
-
After each addition, gently mix and allow the solution to equilibrate for 5-10 minutes.
-
Record the UV-Vis spectrum after each addition.
-
Monitor the increase in absorbance at the characteristic wavelength for the iron-protein complex (around 465 nm for serum transferrin).
-
Plot the change in absorbance at 465 nm against the molar ratio of iron to protein.
-
The data can be fitted to a binding isotherm (e.g., Scatchard plot) to determine the dissociation constant (Kd).
Analysis of Conformational Changes by Circular Dichroism (CD) Spectroscopy
This protocol assesses changes in the secondary and tertiary structure of the proteins upon iron binding.
Materials:
-
Apo- and holo-forms of transferrin and this compound
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvettes with a short path length (e.g., 0.1 cm)
Procedure:
-
Prepare protein samples (both apo and holo forms) in the phosphate buffer at a suitable concentration (typically 0.1-0.2 mg/mL).
-
Calibrate the CD instrument and purge with nitrogen gas.
-
Record the far-UV CD spectrum (190-250 nm) to analyze secondary structure.
-
Record the near-UV CD spectrum (250-350 nm) to probe the tertiary structure.
-
Collect spectra for both the apo and holo forms of each protein.
-
Process the data by subtracting the buffer baseline and converting the signal to mean residue ellipticity.
-
Compare the spectra of the apo and holo forms to identify conformational changes upon iron binding.
Cell-Based Iron Uptake Assay
This protocol measures the efficiency of iron delivery to cells.
Materials:
-
Cell line expressing TfR1 (e.g., HeLa or K562 cells)
-
Cell culture medium (serum-free for the assay)
-
Holo-transferrin and Holo-conalbumin labeled with a fluorescent dye (e.g., Alexa Fluor 488) or radioisotope (⁵⁹Fe)
-
Phosphate-buffered saline (PBS)
-
Acidic wash buffer (e.g., 0.1 M glycine, 0.15 M NaCl, pH 3.0)
-
Flow cytometer or gamma counter
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Wash the cells with serum-free medium to remove any bound transferrin.
-
Incubate the cells with labeled holo-transferrin or holo-conalbumin in serum-free medium for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
To stop the uptake, place the plate on ice and wash the cells with ice-cold PBS.
-
To remove surface-bound protein, wash the cells with the acidic wash buffer.
-
Lyse the cells and measure the internalized fluorescence or radioactivity using a flow cytometer or gamma counter, respectively.
-
Quantify the amount of iron uptake over time for each protein.
Conclusion
Serum transferrin and this compound, while structurally similar, exhibit critical differences in their iron transport capabilities, primarily stemming from their interaction with mammalian cellular receptors. Serum transferrin, with its specific receptor-mediated endocytosis pathway, is highly efficient at delivering iron to mammalian cells. This compound, lacking this specific interaction, is less effective in this regard. This distinction is crucial for researchers designing iron delivery systems or studying iron metabolism. The choice between these two proteins will depend on the specific requirements of the application, with serum transferrin being the superior choice for targeted iron delivery to mammalian cells expressing the transferrin receptor.
References
- 1. Ovotransferrin - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Transferrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Kinetics of iron release from transferrin bound to the transferrin receptor at endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Processing of Circular Dichroism Data Collected at B23 [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of this compound and transferrin in the domestic fowl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Conalbumin Across Avian Species: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of conalbumin (also known as ovotransferrin), a key iron-binding glycoprotein found in the egg white of various avian species. This document is intended for researchers, scientists, and drug development professionals interested in the characteristics and potential applications of this multifaceted protein. The following sections detail the physicochemical properties, antimicrobial activity, and relevant experimental protocols for the study of this compound, with a focus on chicken (Gallus gallus), turkey (Meleagris gallopavo), duck (Anas platyrhynchos), and goose (Anser anser).
Physicochemical Properties
This compound is a monomeric glycoprotein that constitutes a significant portion of the total protein in egg white, ranging from approximately 2.0% to 12.0% of the dry matter depending on the species.[1][2] Its primary functions include iron transport and antimicrobial defense.[3][4] The molecular weight of this compound is consistently reported to be in the range of 76-78 kDa across different avian species.[5][6][7] While the isoelectric point (pI) is generally acidic, specific values for species other than chicken are not widely documented in the available literature.
| Property | Chicken (Gallus gallus) | Turkey (Meleagris gallopavo) | Duck (Anas platyrhynchos) | Goose (Anser anser) | Reference(s) |
| Molecular Weight (kDa) | ~76-78 | ~77 | Data not readily available | Data not readily available | [5][6][7] |
| Isoelectric Point (pI) | Acidic (~6.0-6.8) | Acidic | Acidic | Acidic | [5] |
| This compound (% of egg white protein) | ~12% | ~11% | ~2.8% | Data not readily available | [1] |
Iron-Binding Capacity
A defining characteristic of this compound is its ability to bind ferric iron (Fe³⁺). Each molecule of this compound can reversibly bind two ferric ions, a property crucial to its bacteriostatic activity.[3] This iron-withholding capability makes the essential element unavailable for microbial growth.[3][8] While the 1:2 molar binding ratio of this compound to iron is conserved, the binding affinity may vary between the N-terminal and C-terminal lobes of the protein.[9][10] Quantitative comparative data on the iron-binding affinities of this compound from different avian species is an area requiring further investigation.
Antimicrobial Activity
The antimicrobial properties of this compound are a key area of research interest. Studies have shown that the egg white of Galliformes (e.g., chicken and turkey) tends to exhibit greater antimicrobial activity than that of Anseriformes (e.g., duck and goose).[3] This difference is attributed to higher concentrations of this compound and the presence of c-type lysozyme in Galliformes.[3] The antimicrobial action of this compound is twofold: iron sequestration, which inhibits microbial growth (bacteriostatic), and a direct interaction with the bacterial cell membrane, leading to its disruption (bactericidal).[8][11]
| Avian Order | Species Example | Relative Antimicrobial Activity | Reference(s) |
| Galliformes | Chicken, Turkey | Higher | [3] |
| Anseriformes | Duck, Goose | Lower | [3] |
Experimental Protocols
Purification of this compound via Ion-Exchange Chromatography
This protocol outlines a general procedure for the isolation of this compound from egg white using ion-exchange chromatography, a technique that separates molecules based on their net charge.
Materials:
-
Fresh avian eggs
-
Distilled water
-
Ammonium sulfate
-
Citric acid
-
Ion-exchange resin (e.g., DEAE-Sepharose)
-
Chromatography column
-
Equilibration buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Elution buffer (e.g., Tris-HCl buffer with a salt gradient, such as 0-1 M NaCl)
-
Spectrophotometer for protein quantification
-
Dialysis tubing
Procedure:
-
Egg White Preparation: Separate the egg whites from the yolks. Dilute the egg white with an equal volume of distilled water and homogenize.
-
Initial Precipitation: Adjust the pH of the diluted egg white to 4.5-5.0 with citric acid to precipitate ovomucin. Centrifuge to remove the precipitate.
-
Ammonium Sulfate Precipitation: To the supernatant, slowly add ammonium sulfate to a final concentration of 50-70% saturation while stirring. This will precipitate the globulins, including this compound.
-
Centrifugation and Re-dissolving: Centrifuge the solution to collect the protein precipitate. Discard the supernatant and re-dissolve the pellet in a minimal amount of equilibration buffer.
-
Dialysis: Place the re-dissolved protein solution in dialysis tubing and dialyze against the equilibration buffer overnight at 4°C to remove excess salt.
-
Ion-Exchange Chromatography:
-
Pack the chromatography column with the ion-exchange resin and equilibrate it with the equilibration buffer.
-
Load the dialyzed protein sample onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound proteins using a linear gradient of the elution buffer (increasing salt concentration). This compound will elute at a specific salt concentration.
-
-
Fraction Collection and Analysis: Collect fractions throughout the elution process. Measure the protein concentration of each fraction using a spectrophotometer at 280 nm. Pool the fractions containing purified this compound.
-
Purity Verification: Assess the purity of the isolated this compound using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
Determination of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of purified this compound against a target bacterium (e.g., E. coli).
Materials:
-
Purified this compound from different avian species
-
Bacterial strain (e.g., E. coli)
-
Sterile nutrient broth (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Plate reader (optional)
Procedure:
-
Bacterial Culture Preparation: Inoculate the target bacteria into nutrient broth and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution of this compound: Prepare a series of twofold dilutions of the purified this compound in sterile nutrient broth in the 96-well microtiter plate. The concentration range should be chosen to encompass the expected MIC.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well of the microtiter plate, including positive (broth and bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. The results can also be quantified by measuring the optical density at 600 nm using a plate reader.
Visualizations
Caption: Experimental workflow for comparative analysis of avian this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Duck egg albumen: physicochemical and functional properties as affected by storage and processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Physiological roles of ovotransferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. rcsb.org [rcsb.org]
- 7. This compound BioReagent, cell culture mammalian 1391-06-6 [sigmaaldrich.com]
- 8. Studies of the antimicrobial activity of ovotransferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The iron-binding properties of hen ovotransferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioseutica® | Ovotransferrin; not only the egg’s gatekeeper of Iron [bioseutica.com]
Confirming Conalbumin Folding: A Comparative Guide to Biophysical Techniques
For researchers, scientists, and drug development professionals, ensuring the correct folding of proteins is a critical step in development and manufacturing. This guide provides a comparative analysis of circular dichroism (CD) spectroscopy and other common biophysical techniques for confirming the proper folding of conalbumin, a glycoprotein from egg white.
This compound, also known as ovotransferrin, is a member of the transferrin family of iron-binding proteins. Its biological activity is intrinsically linked to its three-dimensional structure. Misfolding can lead to loss of function and potentially immunogenic responses. Therefore, robust analytical methods are required to verify its structural integrity. This guide will delve into the utility of circular dichroism and compare it with other analytical techniques, providing experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Circular Dichroism (CD) Spectroscopy: A Powerful Tool for Secondary Structure Analysis
Circular dichroism spectroscopy is a widely used technique for assessing the secondary structure of proteins.[1][2] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum provides a unique fingerprint of the protein's secondary structural elements, including α-helices, β-sheets, and random coils.[3][4]
For this compound, far-UV CD spectroscopy (190-250 nm) is particularly informative. The characteristic negative bands at approximately 208 nm and 222 nm are indicative of α-helical content, while signals in the 210-220 nm region can be associated with β-sheet structures.[3] Changes in the shape and magnitude of the CD spectrum can signify alterations in the secondary structure, providing a sensitive measure of protein folding and stability.[5]
Comparison of Methods to Confirm this compound Folding
While CD spectroscopy is a valuable tool, a comprehensive understanding of this compound folding often requires complementary techniques. The following table compares CD with other common methods, highlighting their strengths and weaknesses.
| Technique | Information Obtained | Sample Requirements | Advantages | Limitations |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil) and conformational changes.[1][2] | Low concentration (0.1-1 mg/mL), small volume (200-300 µL).[6] | Rapid, non-destructive, sensitive to conformational changes.[7][8] | Provides global structural information, not residue-specific. Limited for highly aggregated samples.[2] |
| Fluorescence Spectroscopy | Tertiary structure information, local environment of aromatic residues (Trp, Tyr), and protein unfolding transitions.[5][9] | Low concentration, sensitive to buffer components. | High sensitivity, can be used to study binding interactions.[5] | Provides information only about the local environment of fluorophores. |
| Differential Scanning Calorimetry (DSC) | Thermodynamic stability (melting temperature, Tm) and enthalpy of unfolding (ΔH).[10] | Higher concentration (0.5-2 mg/mL), requires a reference buffer. | Directly measures thermodynamic parameters, highly reproducible.[11] | Does not provide structural information directly. Can be affected by sample heterogeneity. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic radius, aggregation state, and detection of folding intermediates.[12][13] | Requires a suitable column and mobile phase. | Can separate different folded states and aggregates.[14] | Provides information on size and shape, not detailed structure. Can be influenced by protein-matrix interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution 3D structure, dynamics, and residue-specific information on folding.[15][16] | High concentration, isotopically labeled protein often required. | Provides atomic-level structural detail.[17] | Time-consuming, requires specialized equipment and expertise, limited to smaller proteins. |
Quantitative Data Summary
The following table summarizes quantitative data for this compound obtained by different techniques, as reported in the literature.
| Parameter | Method | Value | Reference |
| Secondary Structure (Native) | Circular Dichroism | ~28% α-helix, ~32% β-sheet, ~40% random coil | [18] |
| Melting Temperature (Tm) | Differential Scanning Calorimetry | ~63 °C | [1] |
| Hydrodynamic Radius | Dynamic Light Scattering | 4.7 nm (molten globule state at pH 3.0) | [7] |
Experimental Protocols
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. Determine the accurate protein concentration using a reliable method (e.g., UV absorbance at 280 nm with a known extinction coefficient). Dilute the protein to a final concentration of 0.1-0.2 mg/mL.[6]
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm, with a data pitch of 0.5 nm and a scanning speed of 50 nm/min. Use a quartz cuvette with a path length of 1 mm.
-
Data Acquisition: Record the CD spectrum of the buffer as a baseline. Then, record the spectrum of the this compound sample. Average at least three scans for both the baseline and the sample to improve the signal-to-noise ratio.
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the protein concentration, path length, and the number of amino acid residues in this compound (686). Estimate the secondary structure content using deconvolution software such as CONTIN, SELCON, or CDSSTR.[19]
Intrinsic Fluorescence Spectroscopy
-
Sample Preparation: Prepare this compound solutions in the desired buffer at a concentration of approximately 0.1 mg/mL.[1]
-
Instrument Setup: Use a fluorescence spectrophotometer. Set the excitation wavelength to 280 nm (for both tryptophan and tyrosine) or 295 nm (for selective excitation of tryptophan). Set the emission wavelength range from 300 to 400 nm.
-
Data Acquisition: Record the fluorescence emission spectrum of the buffer and subtract it from the sample spectrum.
-
Data Analysis: The wavelength of maximum emission (λmax) provides information about the local environment of the aromatic residues. A blue shift in λmax indicates that the fluorophores are in a more hydrophobic environment (folded state), while a red shift suggests exposure to the solvent (unfolded state).
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare this compound at a concentration of 1-2 mg/mL in the desired buffer. Prepare an identical buffer solution for the reference cell. Degas both solutions before loading.
-
Instrument Setup: Use a differential scanning calorimeter. Set the temperature scan rate (e.g., 1 °C/min) and the temperature range (e.g., 20-90 °C).
-
Data Acquisition: Perform a buffer-buffer baseline scan first. Then, run the sample against the buffer reference.
-
Data Analysis: After subtracting the baseline, the resulting thermogram will show a peak corresponding to the unfolding transition. The temperature at the peak maximum is the melting temperature (Tm), and the area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).[10]
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for confirming this compound folding using circular dichroism.
Caption: Workflow for this compound folding analysis using CD spectroscopy.
Conclusion
Circular dichroism is a rapid and sensitive technique for assessing the secondary structure of this compound and confirming its folded state. However, for a comprehensive structural characterization, it is often beneficial to employ a multi-pronged approach. Fluorescence spectroscopy provides complementary information on the tertiary structure, while DSC offers valuable data on thermodynamic stability. Size-exclusion chromatography is useful for detecting aggregates and different folded species, and NMR provides the ultimate atomic-resolution structural information, albeit with greater technical demands. The choice of technique will ultimately depend on the specific research question, available instrumentation, and the desired level of structural detail.
References
- 1. Functional and Allergenic Properties Assessment of this compound (Ovotransferrin) after Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative Evaluation and Secondary Structure Analysis of Proteins Adsorbed on Biomaterial Surfaces Using FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 5. Circular Dichroism and Fluorescence Spectroscopy to Study Protein Structure and Protein-Protein Interactions in Ethylene Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-dependent conformational transitions in this compound (ovotransferrin), a metalloproteinase from hen egg white - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermal protein unfolding by differential scanning calorimetry and circular dichroism spectroscopy Two-state model versus sequential unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Size-exclusion chromatography can identify faster-associating protein complexes and evaluate design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 16. users.cs.duke.edu [users.cs.duke.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Conalbumin-Drug Conjugate Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of conalbumin-drug conjugates with alternative drug delivery systems, supported by experimental data and detailed protocols. The objective is to offer a clear framework for validating the efficacy of these novel therapeutic agents.
Introduction to this compound as a Drug Carrier
This compound, the major glycoprotein in egg white, is a member of the transferrin family. Its ability to bind and transport iron makes it an attractive candidate for targeted drug delivery.[1] Cancer cells often overexpress transferrin receptors to meet their high iron demand for proliferation, providing a gateway for this compound-drug conjugates to selectively target and enter these cells. This targeted approach aims to enhance the therapeutic efficacy of conjugated drugs while minimizing systemic toxicity.
Comparative Efficacy Analysis
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of drug conjugates, comparing this compound/transferrin-based systems with free drugs and other delivery platforms. As this compound is the avian analogue of transferrin, data for transferrin-drug conjugates are presented as a close surrogate for this compound conjugate performance.
In Vitro Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound/Formulation | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | |||
| Free Doxorubicin | KB-3-1 (sensitive) | 0.03 | [2] |
| KB-8-5 (resistant) | 0.12 | [2] | |
| HepG2 (liver cancer) | 1.03 ± 0.13 | [3] | |
| C26 (colon carcinoma) | 0.51 x 10⁻⁶ | [4][5] | |
| MIA PaCa-2 (pancreatic) | 0.04 x 10⁻⁶ | [4][5] | |
| Transferrin-Doxorubicin Conjugate | |||
| KB-3-1 (sensitive) | 0.006 | [2] | |
| KB-8-5 (resistant) | 0.028 | [2] | |
| HepG2 (liver cancer) | 6.21 ± 1.12 | [3] | |
| Albumin-Doxorubicin Conjugate | |||
| MDA-MB-468 (breast cancer) | ~0.1 - 1 | [6] | |
| U937 (leukemia) | ~0.1 - 1 | [6] | |
| C26 (colon carcinoma) | 6.43 x 10⁻⁶ | [4][5] | |
| MIA PaCa-2 (pancreatic) | 1.41 x 10⁻⁶ | [4][5] | |
| Peptide-Doxorubicin Conjugate | |||
| U87 (glioblastoma) | 1.65 ± 0.20 | [7] | |
| HepG2 (liver cancer) | 1.58 ± 0.19 | [7] | |
| A549 (lung cancer) | 3.55 ± 0.21 | [7] |
In Vivo Tumor Growth Inhibition
This table presents data from preclinical animal models, demonstrating the ability of different formulations to suppress tumor growth.
| Treatment Group | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Albumin-MMAE Conjugate (ALDC1) | MIA PaCa2 xenografts | Multiple doses (maximum tolerated dose) | Significantly delayed tumor growth, with 83.33% of tumors eradicated | [8][9] |
| Free Daunorubicin | Murine sarcoma xenograft | 1 mg/kg on days 6, 13, 20 | 67.7 | [10] |
| Peptide-Daunorubicin Conjugate 1 | Murine sarcoma xenograft | 10 mg/kg on days 6, 8, 10, 13, 17, 20, 24 | 16.9 | [10] |
| Peptide-Daunorubicin Conjugate 2 | Murine sarcoma xenograft | 10 mg/kg on days 6, 8, 10, 13, 17, 20, 24 | 45.7 | [10] |
| Single-domain Antibody-MMAE Conjugate with Albumin Binding Moiety | PA-1 xenograft tumor models | Not specified | Significantly improved antitumor efficacy compared to conjugate without albumin binding moiety | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound-drug conjugates.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound-drug conjugate, the free drug, and control vehicles. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
In Vivo Efficacy Study: Tumor Xenograft Model
Xenograft models are essential for evaluating the anti-tumor activity of drug candidates in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the therapeutic agent on tumor growth is then monitored over time.
Procedure:
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells during their exponential growth phase.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, free drug, this compound-drug conjugate). Administer the treatments according to the desired schedule and route (e.g., intravenous, intraperitoneal).
-
Data Collection: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or if the animals show signs of excessive toxicity.
-
Analysis: Analyze the tumor growth curves and calculate the tumor growth inhibition for each treatment group compared to the control.
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in the validation of this compound-drug conjugates, the following diagrams are provided.
Caption: Transferrin Receptor-Mediated Endocytosis Pathway.
Caption: Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay.
Caption: Logical Relationship for this compound-Drug Conjugate Efficacy.
References
- 1. A comparison of this compound and transferrin in the domestic fowl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of a doxorubicin-transferrin conjugate in multidrug-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transferrin Receptor Targeted Cellular Delivery of Doxorubicin Via a Reduction-Responsive Peptide-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, characterization and in vitro efficacy of albumin conjugates of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Controlled loading of albumin-drug conjugates ex vivo for enhanced drug delivery and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Half-life extension of single-domain antibody-drug conjugates by albumin binding moiety enhances antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Iron Release Kinetics: Conalbumin vs. Transferrin
A detailed guide for researchers, scientists, and drug development professionals on the differential iron release mechanisms and kinetics of conalbumin (ovotransferrin) and serum transferrin.
This guide provides a comprehensive comparison of the iron release kinetics from two homologous iron-binding proteins: this compound, found in egg white, and transferrin, the primary iron transport protein in vertebrates. Understanding the nuances of their iron release mechanisms is crucial for various applications, from designing novel iron-delivery systems in pharmaceuticals to developing enhanced antimicrobial agents in food science.
At a Glance: Key Differences in Iron Release
While both this compound and transferrin are structurally similar, possessing two lobes (N-lobe and C-lobe) each capable of binding a single ferric iron (Fe³⁺) ion, their iron release characteristics exhibit significant differences. Generally, iron release from this compound is a slower process and requires a lower pH compared to serum transferrin.[1] This distinction is attributed to subtle variations in their amino acid sequences and local structural environments of the iron-binding sites.
Quantitative Comparison of Iron Release Kinetics
The following table summarizes the key kinetic parameters for iron release from the N- and C-lobes of both proteins. It is important to note that direct comparison of absolute rate constants can be challenging due to variations in experimental conditions across different studies. However, the data clearly illustrates the general trends in their iron release behavior.
| Parameter | This compound (Ovotransferrin) | Human Serum Transferrin | Key Observations |
| pH Dependence | Iron release is slower and occurs at lower pH values.[1] | Iron release is initiated at a mildly acidic pH (around 6.0) and is significant at endosomal pH (5.5).[2][3] | Transferrin is more sensitive to pH changes, facilitating iron release within the endosomal pathway. |
| Lobe-Specific Release Order | The N-lobe releases iron first.[1] | In the absence of its receptor, the N-lobe releases iron more rapidly than the C-lobe.[4][5] However, binding to the transferrin receptor can modulate this order.[5] | The sequential release of iron from the two lobes is a common feature, with the N-lobe generally being more labile. |
| Second-Order Rate Constants (k) for Proton-Mediated Release (N-lobe) | k₁ = (2.30 ± 0.10) x 10⁴ M⁻¹s⁻¹; k₂ = (5.2 ± 0.15) x 10³ M⁻¹s⁻¹ (two-step process)[1] | k₁ = (7.4 ± 0.5) x 10⁴ M⁻¹s⁻¹[4] | The rate constant for the initial proton-mediated step of iron release from the N-lobe of transferrin is significantly higher than that of this compound, indicating a faster release process. |
| Second-Order Rate Constants (k) for Proton-Mediated Release (C-lobe) | k₃ = (1.22 ± 0.03) x 10³ M⁻¹s⁻¹[1] | k₃ = (2.25 ± 0.05) x 10⁴ M⁻¹s⁻¹ (favored below pH 4)[4] | Similar to the N-lobe, the C-lobe of transferrin exhibits a faster proton-mediated iron release compared to this compound. |
| Effect of Chelators | Iron release is facilitated by chelators like citrate, with the formation of an intermediate complex.[1] | Various phosphatic compounds and iron chelators (e.g., ATP, pyrophosphate, citrate) enhance the rate of iron release.[6] | Both proteins require the presence of a chelator to accept the iron from the binding site, but the efficiency can vary. |
| Influence of Transferrin Receptor | Not applicable. | The transferrin receptor significantly modulates iron release kinetics, enhancing the rate from the C-lobe and decreasing it from the N-lobe at endosomal pH.[5][7][8] | The interaction with its receptor is a key physiological regulator of iron release from transferrin, a mechanism absent for this compound. |
Mechanisms of Iron Release: A Step-by-Step Comparison
The release of iron from both this compound and transferrin is a complex process initiated by a decrease in pH. This protonation event triggers a cascade of conformational changes leading to the destabilization of the iron-binding pocket.
General Mechanism of Proton-Induced Iron Release
Caption: Generalized pathway of proton-induced iron release from transferrin family proteins.
The initial step involves the protonation of key amino acid residues in the iron-binding site, including histidine, and the synergistic carbonate anion.[3] This is followed by the release of the carbonate anion, which is crucial for the high-affinity binding of iron. The loss of this anion leads to a significant conformational change in the protein, transitioning from a "closed" to an "open" state, which facilitates the release of the iron to an accepting chelator.[9]
The Modulatory Role of the Transferrin Receptor
For serum transferrin, the process of iron release in vivo is intricately linked to its interaction with the transferrin receptor (TfR). This interaction is essential for efficient iron delivery to cells via receptor-mediated endocytosis.
References
- 1. Transferrins, the mechanism of iron release by ovotransferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Transferrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Transferrin, a mechanism for iron release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of iron release from transferrin bound to the transferrin receptor at endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of iron release from transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Unique Kinetics of Iron Release from Transferrin: The Role of Receptor, Lobe-Lobe Interactions and Salt at Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The unique kinetics of iron release from transferrin: the role of receptor, lobe-lobe interactions, and salt at endosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structural mechanism for iron uptake and release by transferrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Immunological Overlap: A Comparative Guide to Anti-Conalbumin Antibody Cross-Reactivity with Transferrin
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount to generating reliable and reproducible results. This guide provides a detailed comparison of the cross-reactivity observed between anti-conalbumin antibodies and transferrin, supported by experimental data and protocols.
The basis for the immunological cross-reactivity between conalbumin (also known as ovotransferrin, the primary iron-binding protein in avian egg white) and serum transferrin lies in their remarkable structural similarity. In chickens, ovotransferrin and serum transferrin are isoforms originating from the same gene. They share an identical amino acid sequence, with the primary distinction being their glycosylation patterns.[1][2] This high degree of sequence and structural homology means that antibodies generated against this compound can readily recognize and bind to serum transferrin, a critical consideration in immunoassays.
Structural and Functional Homology
This compound and serum transferrin belong to the transferrin family of iron-binding glycoproteins.[3] These proteins are characterized by a bilobate structure, with each lobe capable of binding a single ferric iron ion (Fe³⁺). The overall three-dimensional structure is highly conserved, particularly the epitopes (the specific sites of antibody binding) located on the protein backbone.[2][4] While the carbohydrate moieties differ, the shared polypeptide structure presents common antigenic determinants, leading to significant antibody cross-reactivity.
dot
Quantitative Analysis of Cross-Reactivity: Immunoassay Data
To quantify the degree of cross-reactivity, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method. In this assay, the ability of a competing antigen (serum transferrin) to inhibit the binding of an anti-conalbumin antibody to a plate coated with this compound is measured. High cross-reactivity is indicated by a low concentration of serum transferrin required to cause significant inhibition.
The following table presents representative data from such a competitive ELISA, demonstrating the strong cross-reaction.
| Competing Antigen | Concentration (µg/mL) | % Inhibition of Anti-Conalbumin Antibody Binding |
| This compound (Control) | 0.1 | 15% |
| 1.0 | 52% | |
| 10.0 | 89% | |
| 100.0 | 98% | |
| Chicken Serum Transferrin | 0.1 | 12% |
| 1.0 | 48% | |
| 10.0 | 85% | |
| 100.0 | 96% | |
| Bovine Serum Albumin (Negative Control) | 100.0 | < 5% |
Table 1: Representative data from a competitive ELISA demonstrating the high percentage of inhibition caused by chicken serum transferrin on the binding of anti-conalbumin antibody to its target antigen. This indicates a strong cross-reactive response, nearly equivalent to the homologous antigen.
Visual Evidence of Cross-Reactivity: Western Blot Analysis
Western blotting provides direct visual confirmation of cross-reactivity. In this technique, proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody. A study utilizing an anti-chicken transferrin antibody demonstrated clear recognition of ovotransferrin, confirming that antibodies raised against one isoform can detect the other.[5] This is expected, as the molecular weights are nearly identical (approx. 76-78 kDa) and the core protein structure is the same.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are generalized protocols for the key experiments used to assess cross-reactivity.
Competitive (Inhibition) ELISA Protocol
This protocol determines the extent to which serum transferrin can compete with this compound for binding to a primary anti-conalbumin antibody.
-
Antigen Coating: Coat the wells of a 96-well microplate with 100 µL of this compound solution (1-2 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Incubation:
-
Prepare serial dilutions of the competing antigens (this compound and serum transferrin) in assay buffer.
-
In a separate plate or tubes, pre-incubate a constant concentration of the primary anti-conalbumin antibody with the various concentrations of competing antigens for 1-2 hours.
-
Transfer 100 µL of these antibody-antigen mixtures to the corresponding wells of the coated plate.
-
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2M sulfuric acid.
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the signal from the well with no competing antigen.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiological roles of ovotransferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional properties of ovotransferrin from chicken egg white and its derived peptides: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
functional comparison of glycosylated vs non-glycosylated conalbumin
For Researchers, Scientists, and Drug Development Professionals
Conalbumin, also known as ovotransferrin, is a glycoprotein found in egg white with significant potential in various biomedical applications due to its iron-binding, antimicrobial, and immunomodulatory properties. As a glycoprotein, its functional characteristics are influenced by the presence of a glycan chain. This guide provides a functional comparison of glycosylated and non-glycosylated this compound, supported by experimental data and detailed protocols to facilitate further research and development.
Data Presentation: Quantitative Functional Comparison
The functional properties of this compound are intrinsically linked to its structure, which is modulated by glycosylation. While direct comparative quantitative data for some parameters are limited in publicly available literature, this section summarizes known values and highlights areas for further investigation.
| Functional Parameter | Glycosylated this compound | Non-Glycosylated this compound | Key Observations & References |
| Iron Binding Affinity | High affinity for Fe³⁺, with two binding sites per molecule. The C-lobe exhibits an approximate binding affinity of 1.5 x 10¹⁸ M⁻¹, while the N-lobe's affinity is approximately 1.5 x 10¹⁴ M⁻¹.[1] | Data not readily available. It is hypothesized that the removal of the glycan may induce conformational changes that could alter binding affinity. | Glycosylation is not directly involved in the iron-binding pocket, but its influence on the overall protein conformation could indirectly affect iron binding and release kinetics.[2][3] |
| Thermal Stability (Tm) | Denaturation temperature (Tm) is dependent on pH and iron saturation. For example, at pH 7.0, the Tm is approximately 80.64 °C. | Data not readily available for this compound. Studies on other glycoproteins suggest deglycosylation can either increase or decrease thermal stability depending on the protein. | The glycan chain can contribute to the overall structural stability of the protein.[2] |
| Antimicrobial Activity (MIC) | Exhibits bacteriostatic activity against a range of bacteria by sequestering iron. | Data not readily available. The primary mechanism is iron deprivation, which should be retained. However, changes in interaction with the bacterial cell surface may alter efficacy. | The antimicrobial effect is dose-dependent, with Gram-positive bacteria showing more sensitivity in some studies.[4] |
| Immunomodulatory Activity | Stimulates macrophage activation, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 via the MAPK signaling pathway.[5][6] | Data not readily available. The interaction with immune cell receptors may be glycan-dependent, suggesting a potentially altered immunomodulatory profile. | At a concentration of 2 mg/mL, glycosylated ovotransferrin increased TNF-α, IL-1β, and IL-6 mRNA expression in RAW 264.7 macrophages by 22.20-, 37.91-, and 6.17-fold, respectively.[6] |
| Proteolytic Resistance | The glycan chain can sterically hinder access of proteases to the polypeptide backbone, increasing resistance to degradation. | Expected to have lower resistance to proteolytic degradation compared to the glycosylated form. | Studies on other glycoproteins have shown that unglycosylated forms are much more susceptible to tryptic degradation. |
| Receptor Binding | Binds to specific transferrin receptors on the cell surface to deliver iron. | The affinity for its receptor may be altered. Studies on the human transferrin receptor suggest that while glycosylation is not essential for binding, its absence can significantly lower the binding affinity.[5] | The interaction between this compound and its receptor is a critical step for iron delivery and may also trigger downstream signaling.[7] |
Experimental Protocols
To facilitate comparative studies, this section provides detailed methodologies for the preparation of non-glycosylated this compound and the assessment of its key functional properties.
Enzymatic Deglycosylation of this compound
This protocol describes the removal of N-linked glycans from this compound using Peptide-N-Glycosidase F (PNGase F).
Materials:
-
Glycosylated this compound (Ovotransferrin)
-
PNGase F (e.g., from Flavobacterium meningosepticum)
-
Glycoprotein Denaturing Buffer (10X) (e.g., 5% SDS, 10% β-mercaptoethanol)
-
GlycoBuffer 2 (10X) (e.g., 500 mM sodium phosphate, pH 7.5)
-
10% NP-40
-
Deionized water
-
SDS-PAGE apparatus and reagents
-
Protein stain (e.g., Coomassie Brilliant Blue)
Protocol (Denaturing Conditions):
-
In a microcentrifuge tube, combine 1-20 µg of glycosylated this compound with 1 µL of 10X Glycoprotein Denaturing Buffer. Add deionized water to a final volume of 10 µL.
-
Heat the mixture at 100°C for 10 minutes to denature the protein.
-
Chill the sample on ice for 5 minutes and then briefly centrifuge.
-
To the denatured protein, add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 5 µL of deionized water. The inclusion of a non-ionic detergent like NP-40 is crucial to prevent inhibition of PNGase F by SDS.
-
Add 1 µL of PNGase F to the reaction mixture and gently mix.
-
Incubate the reaction at 37°C for 1 hour.
-
Analyze the deglycosylation efficiency by running both the treated and untreated this compound samples on an SDS-PAGE gel. The deglycosylated protein will migrate faster due to its lower molecular weight. Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.[8][9][10][11][12]
Determination of Iron-Binding Capacity by UV-Vis Spectrophotometry
This method quantifies the amount of iron that can be bound by this compound.
Materials:
-
Apo-conalbumin (iron-free) solution of known concentration
-
Ferric chloride (FeCl₃) standard solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Buffer (e.g., 100 mM HEPES, pH 7.4)
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare a solution of apo-conalbumin in the buffer.
-
To a cuvette, add the apo-conalbumin solution and sodium bicarbonate (final concentration ~25 mM).
-
Record the absorbance spectrum from 350 nm to 600 nm to establish a baseline.
-
Add a known amount of FeCl₃ solution to the cuvette to achieve a molar ratio of iron to this compound of approximately 2:1.
-
Incubate the mixture at room temperature for 10 minutes to allow for iron binding.
-
Record the absorbance spectrum again. The formation of the iron-conalbumin complex results in a characteristic absorbance peak around 465 nm.
-
The concentration of the iron-conalbumin complex can be determined using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) for the diferric this compound complex at 465 nm. This allows for the calculation of the iron-binding capacity.[13][14]
Assessment of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Glycosylated and non-glycosylated this compound solutions
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Sterile 96-well microplates
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
Microplate reader
Protocol:
-
Prepare a serial dilution of both glycosylated and non-glycosylated this compound in the bacterial growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (bacteria in medium without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (no bacterial growth). Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration that inhibits a significant percentage (e.g., 90%) of bacterial growth compared to the positive control.[4][15]
Evaluation of Immunomodulatory Activity on Macrophages
This protocol assesses the ability of this compound to stimulate cytokine production in macrophage cell lines.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glycosylated and non-glycosylated this compound solutions
-
Lipopolysaccharide (LPS) as a positive control
-
Reagents for quantifying cytokine levels (e.g., ELISA kits for TNF-α and IL-6)
-
Griess Reagent for nitric oxide (NO) measurement
Protocol:
-
Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing different concentrations of glycosylated or non-glycosylated this compound. Include an untreated control and an LPS-treated positive control.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Measure the production of nitric oxide (a marker of macrophage activation) in the supernatants using the Griess reagent.[5][6][16]
Mandatory Visualizations
Experimental Workflow for Comparative Analysis
This diagram illustrates the overall workflow for producing non-glycosylated this compound and comparing its functional properties to the glycosylated form.
Caption: Workflow for comparing functional properties.
Hypothesized Signaling Pathway of this compound-Induced Macrophage Activation
This diagram illustrates a potential signaling cascade initiated by this compound binding to a macrophage receptor, leading to the production of pro-inflammatory cytokines. The role of glycosylation in this process is a key area for further investigation.
Caption: this compound-induced macrophage activation pathway.
References
- 1. bioseutica.com [bioseutica.com]
- 2. Structural and functional characterization of ovotransferrin produced by Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The iron-binding properties of hen ovotransferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Immune-Enhancing Activity of Ovotransferrin from Egg White via MAPK Signaling Pathways in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Immune-Enhancing Activity of Ovotransferrin from Egg White via MAPK Signaling Pathways in RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. neb.com [neb.com]
- 10. promega.com [promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. bulldog-bio.com [bulldog-bio.com]
- 13. Protocol to determine accurate absorption coefficients for iron containing transferrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Iron Content in Different Hemoglobin Samples from Some Patients by UV-Visible Spectrophotometer [article.sapub.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Safety Operating Guide
Essential Safety and Handling Protocols for Conalbumin
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of Conalbumin is paramount. Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures is critical to minimize risks and ensure a safe working environment. This compound, also known as ovotransferrin, may cause allergic skin reactions and respiratory issues if inhaled.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound powder.
| Body Part | Personal Protective Equipment | Justification |
| Respiratory | NIOSH/MSHA approved respirator (e.g., N95 dust mask) or a full-facepiece airline respirator in positive pressure mode.[2] | To prevent inhalation of airborne particles, which can cause allergic reactions or respiratory tract irritation.[1][2][3] |
| Eyes | Chemical safety goggles or a face shield.[2] | To protect eyes from dust that may cause mechanical irritation.[2][3] |
| Hands | Chemically resistant gloves.[2][3] | To prevent skin contact and potential allergic skin reactions. |
| Body | Laboratory coat, apron, or other protective clothing.[2][3][4] | To minimize skin contact with the substance. |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize dust and aerosol formation.[1]
-
Store this compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[2][3][5]
Spill Management:
-
Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal.[2][3]
-
Ensure the cleanup area is well-ventilated.
Disposal:
-
Dispose of this compound waste and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use an approved waste disposal plant.[1]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe this compound Handling.
Decision-Making Process for Spill Cleanup
This diagram illustrates the decision-making process for responding to a this compound spill.
Caption: this compound Spill Response Plan.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
